3-Nitrocyclopent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7053-55-6 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-nitrocyclopentene |
InChI |
InChI=1S/C5H7NO2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2 |
InChI Key |
UZNJOCWNRRZIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Nitrocyclopent-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrocyclopent-1-ene is a valuable synthetic intermediate in organic chemistry, particularly in the development of novel therapeutic agents and functional materials. Its unique electronic and structural features, arising from the presence of both a nitro group and a double bond within a cyclic framework, make it a versatile building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, detailed hypothetical experimental protocols, and a framework for the characterization of the final product. Due to the limited availability of direct synthetic procedures in the published literature, this guide focuses on a logical, multi-step approach commencing from readily available starting materials.
Introduction
The synthesis of nitroalkenes has garnered significant attention due to their utility as precursors for a wide range of organic compounds. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition and cycloaddition reactions, enabling the construction of complex molecular architectures. This compound, in particular, holds promise for the synthesis of cyclopentane-based compounds with potential biological activity. This document outlines a feasible synthetic strategy and provides detailed procedural information to guide researchers in the preparation of this target molecule.
Proposed Synthetic Pathway
A plausible and efficient route for the synthesis of this compound involves a two-step sequence starting from cyclopentene. The initial step is the allylic bromination of cyclopentene to yield 3-bromocyclopent-1-ene, which is then subjected to a nucleophilic substitution reaction with a nitrite salt to introduce the nitro group at the allylic position.
Caption: Proposed two-step synthesis of this compound from cyclopentene.
Experimental Protocols
Synthesis of 3-Bromocyclopent-1-ene
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (as a radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclopentene in carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-bromocyclopent-1-ene.
-
Purify the crude product by fractional distillation under reduced pressure.
Synthesis of this compound
Materials:
-
3-Bromocyclopent-1-ene
-
Silver nitrite (AgNO₂)
-
Diethyl ether (anhydrous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 3-bromocyclopent-1-ene in anhydrous diethyl ether.
-
To this solution, add a freshly prepared, finely powdered silver nitrite.
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by the precipitation of silver bromide.
-
After complete conversion of the starting material (as determined by thin-layer chromatography or gas chromatography), filter the reaction mixture to remove the silver bromide precipitate.
-
Wash the filtrate with water to remove any water-soluble by-products.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid decomposition of the product.
-
The resulting crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | Cyclopentene | NBS, Benzoyl peroxide | CCl₄ | Reflux | 1-2 | Fill in | Fill in |
| 2 | 3-Bromocyclopent-1-ene | AgNO₂ | Diethyl ether | Room Temp. | Fill in | Fill in | Fill in |
Logical Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound is outlined below. This process ensures the successful preparation and verification of the target compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This technical guide provides a detailed and logical approach for the synthesis of this compound. While direct literature precedents are scarce, the proposed two-step synthesis from cyclopentene via allylic bromination followed by nucleophilic substitution with silver nitrite represents a robust and feasible strategy. The provided experimental protocols are based on well-established organic transformations and can be adapted by researchers to suit their specific laboratory conditions. The successful synthesis and characterization of this compound will provide access to a versatile building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science.
Spectroscopic Characterization of 3-Nitrocyclopent-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-nitrocyclopent-1-ene. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds containing similar functional groups (nitroalkenes, cyclic alkenes). Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are provided to facilitate empirical studies. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and analysis of this compound and related nitro-olefin compounds.
Introduction
This compound is a cyclic nitro-olefin of interest in synthetic organic chemistry. Its structure combines the functionalities of an alkene and a nitro group, making it a versatile building block for the synthesis of various organic molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide outlines the expected spectroscopic signatures and provides standardized methodologies for their acquisition.
Molecular Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, correlation tables, and spectral data of structurally related compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H2 (Vinyl) | 5.8 - 6.2 | Multiplet | - |
| H3 (Allylic, Methine) | 5.0 - 5.5 | Multiplet | - |
| H4 (Methylene) | 2.5 - 3.0 | Multiplet | - |
| H5 (Methylene) | 2.2 - 2.7 | Multiplet | - |
Note: The olefinic protons (H1, H2) are expected to be downfield due to the double bond. The allylic methine proton (H3) is significantly deshielded by the adjacent electronegative nitro group. The methylene protons (H4, H5) will exhibit complex splitting patterns due to coupling with each other and with the adjacent protons.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1, C2 (Vinyl) | 125 - 140 |
| C3 (Allylic, Methine) | 80 - 90 |
| C4 (Methylene) | 30 - 40 |
| C5 (Methylene) | 25 - 35 |
Note: The vinyl carbons (C1, C2) are expected in the typical alkene region. The carbon bearing the nitro group (C3) is predicted to be significantly downfield due to the strong electron-withdrawing effect of the nitro group[2][3].
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1370 | Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| =C-H Stretch (Vinyl) | 3010 - 3095 | Medium |
| C-H Stretch (Aliphatic) | 2840 - 3000 | Medium |
Note: The most characteristic peaks will be the strong absorptions from the asymmetric and symmetric stretching of the nitro group[4][5]. The alkene C=C and =C-H stretches are also key diagnostic peaks[6].
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z Value | Predicted Fragment | Notes |
| 113 | [M]⁺ | Molecular Ion |
| 96 | [M - OH]⁺ | Loss of a hydroxyl radical, a common rearrangement for nitro compounds. |
| 83 | [M - NO]⁺ | Loss of nitric oxide. |
| 67 | [M - NO₂]⁺ | Loss of the nitro group, resulting in a cyclopentadienyl cation. |
| 41 | [C₃H₅]⁺ | A common fragment in cyclic systems. |
Note: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected. Common fragmentation pathways for nitroalkenes include the loss of the nitro group (NO₂) or rearrangement followed by loss of smaller fragments[7][8][9].
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Acquire a background spectrum of the clean, empty sample holder or ATR crystal.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane[10].
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Workflow and Data Integration
The comprehensive characterization of this compound involves a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and unambiguous structural confirmation.
Caption: Workflow for the spectroscopic characterization of this compound.
This workflow illustrates the progression from synthesis and purification to multi-technique spectroscopic analysis. The data from each technique provides complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and provides fragmentation data. Together, these data sets allow for the unequivocal confirmation of the molecular structure of this compound.
References
- 1. This compound | C5H7NO2 | CID 12330312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Nitrocyclopent-1-ene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a structured overview of the expected ¹H and ¹³C NMR data for 3-Nitrocyclopent-1-ene, alongside detailed experimental protocols for data acquisition. Due to the limited availability of public experimental spectra for this compound, this document serves as a predictive guide based on established principles of NMR spectroscopy.
Data Presentation
The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 5.8 - 6.2 | ddd | J_H1-H2, J_H1-H3, J_H1-H4 | 1H |
| H2 | 6.0 - 6.4 | ddd | J_H2-H1, J_H2-H3, J_H2-H5 | 1H |
| H3 | 5.0 - 5.4 | m | - | 1H |
| H4a/H4b | 2.5 - 2.9 | m | - | 2H |
| H5a/H5b | 2.2 - 2.6 | m | - | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 | 130 - 135 |
| C2 | 135 - 140 |
| C3 | 80 - 85 |
| C4 | 30 - 35 |
| C5 | 25 - 30 |
Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is provided below. These protocols are standard for small organic molecules like this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the proton-proton connectivity.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer and Probe: Same as for ¹H NMR.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for NMR data analysis and the predicted signaling pathways (spin-spin couplings) within this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
Physical and chemical properties of 3-Nitrocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical, chemical, and biological properties of 3-Nitrocyclopent-1-ene. Due to the limited availability of public domain data, this document focuses on computed properties and general reactivity. Detailed experimental protocols and specific biological pathway information are not extensively available in the current scientific literature.
Core Physical and Chemical Properties
Quantitative data for this compound is primarily based on computational models. Experimental values for properties such as boiling point, melting point, and density have not been identified in publicly accessible databases.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | PubChem |
| Molecular Weight | 113.11 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 113.047678 g/mol | PubChem |
| Monoisotopic Mass | 113.047678 g/mol | PubChem |
Chemical Reactivity and Stability
This compound is an unsaturated nitroalkane. The presence of the nitro group, a strong electron-withdrawing group, and the carbon-carbon double bond dictates its reactivity. It is expected to undergo reactions typical of these functional groups, including:
-
Nucleophilic Addition: The double bond is susceptible to attack by nucleophiles, often at the carbon atom beta to the nitro group (Michael addition).
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of biologically active molecules.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions.
-
Polymerization: Under certain conditions, the alkene functionality could lead to polymerization.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on a comprehensive search of scientific literature databases. General synthetic strategies for nitroalkenes often involve the nitration of alkenes or elimination reactions from corresponding precursors.
Biological Activity and Signaling Pathways
While there is extensive research on the biological activities of nitro-containing compounds and cyclopentene derivatives, specific studies on this compound are lacking. Compounds with similar structural motifs have demonstrated a range of biological effects, including:
-
Antimicrobial Activity: Many nitroalkenes exhibit antibacterial and antifungal properties.[1]
-
Anti-inflammatory Effects: Some cyclopentenone derivatives are known to have anti-inflammatory activity.[2]
-
Cytotoxic Activity: Certain nitro compounds have been investigated for their potential as anticancer agents.
The specific mechanism of action and any involvement in cellular signaling pathways for this compound have not been elucidated. Therefore, a diagram for a specific signaling pathway cannot be provided.
Logical Relationship: General Reactivity of this compound
The following diagram illustrates the general types of chemical reactions that this compound is expected to undergo based on its functional groups.
Caption: Potential reaction pathways for this compound.
References
Stability and Storage of 3-Nitrocyclopent-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 3-Nitrocyclopent-1-ene, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in research and development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for handling and storage considerations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol [1] |
| CAS Number | 7053-55-6[1] |
| Appearance | Not explicitly stated in search results, but related nitroalkanes can be clear to pale yellow liquids. |
| Solubility | No specific data found. Expected to have some solubility in organic solvents. |
| Boiling Point | No specific data found. |
| Melting Point | No specific data found. |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound. Based on safety data sheets for related compounds, the following conditions are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal decomposition. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Keep container tightly closed. | To prevent evaporation and exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | These can induce vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis (Nef Reaction): In the presence of strong acids, nitroalkanes can undergo the Nef reaction to yield a ketone or aldehyde and nitrous oxide.[2] For this compound, this would likely lead to the formation of 3-oxocyclopent-1-ene.
Base-Catalyzed Decomposition: Strong bases can deprotonate the carbon alpha to the nitro group, leading to the formation of a nitronate salt. This can initiate further decomposition or polymerization reactions.
Figure 1: Proposed Hydrolytic Degradation Pathways for this compound.
Oxidative Degradation
The double bond and the allylic position in this compound are susceptible to oxidation. Oxidizing agents could lead to the formation of epoxides, diols, or cleavage of the cyclopentene ring.
Figure 2: Proposed Oxidative Degradation Pathway for this compound.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation. The nitro group can absorb UV light, potentially leading to radical reactions, isomerization, or cleavage of the C-N bond. The double bond is also susceptible to photochemical reactions.
Thermal Degradation
At elevated temperatures, this compound is expected to decompose. The C-N bond is often the weakest bond in nitroalkanes and can cleave to form radicals. The cyclopentene ring can also undergo retro-Diels-Alder reactions or other rearrangements.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
Figure 3: General Workflow for a Forced Degradation Study.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the samples to the stress conditions outlined in Table 3. Include a control sample stored under normal conditions for comparison.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a stability-indicating analytical method.
-
Data Analysis: Quantify the amount of remaining this compound and identify and quantify any degradation products.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Photolysis | UV (254 nm) and fluorescent light | Room Temperature | As per ICH Q1B guidelines[3][4][5][6] |
| Thermal | 60°C, 80°C, and higher if needed | - | Up to 7 days |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[2][7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate compounds with a range of polarities.
-
Detection: A UV detector is suitable as the nitroalkene chromophore should provide UV absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in peak identification and purity assessment.
-
Method Development: The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for identifying volatile degradation products.[8] Derivatization may be necessary for non-volatile or thermally labile compounds.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to elucidate the structure of isolated degradation products.[9] Comparison of the NMR spectra of stressed samples with that of the pure compound can reveal structural changes.
4.2.4. Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the thermal stability of this compound.[10][11][12][13][14] DSC can determine the onset of decomposition and any phase transitions, while TGA measures weight loss as a function of temperature, indicating the volatility and decomposition profile.
Conclusion
While specific stability data for this compound is limited in publicly available literature, this guide provides a robust framework for its stable storage, handling, and comprehensive stability assessment. By following the recommended storage conditions and employing the detailed experimental protocols for forced degradation studies, researchers and drug development professionals can generate the necessary data to ensure the quality and reliability of this important chemical intermediate. The proposed degradation pathways offer a starting point for the identification of potential impurities and degradation products. Further experimental work is crucial to fully characterize the stability profile of this compound.
References
- 1. This compound | C5H7NO2 | CID 12330312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q1B: Photostability Testing of New Drug Substances and Products [admin.ich.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal analysis | Matchar VUB [matchar.research.vub.be]
- 11. researchgate.net [researchgate.net]
- 12. particletechlabs.com [particletechlabs.com]
- 13. azom.com [azom.com]
- 14. Conceptual approach to thermal analysis and its main applications [redalyc.org]
3-Nitrocyclopent-1-ene: A Technical Overview
CAS Number: 7053-55-6
This technical guide provides a comprehensive overview of 3-Nitrocyclopent-1-ene, focusing on its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide also includes general methodologies and data for analogous compounds to provide a relevant contextual framework.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models.[1] A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | PubChem[1] |
| Molecular Weight | 113.11 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 113.04767846 g/mol | PubChem[1] |
| Monoisotopic Mass | 113.04767846 g/mol | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
Synthesis and Experimental Protocols
A generalized experimental workflow for the synthesis, purification, and characterization of a compound like this compound is depicted below.
A generalized workflow for the synthesis and characterization of an organic compound.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not currently available in published literature. For novel compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation and purity assessment.
Biological Activity and Drug Development
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the nitro group is a well-known pharmacophore and is present in numerous bioactive molecules with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[2][3][4][5] The electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]
The potential exploration of this compound in a drug discovery context would follow a standard preclinical development pipeline.
A simplified representation of a typical drug discovery and development pipeline.
Given the presence of the nitroalkene moiety, a key reactive pharmacophore, it is plausible that this compound could be investigated for its potential as a covalent inhibitor or for its activity in therapeutic areas where electrophilic compounds have shown promise. Further research is required to determine if this compound possesses any significant biological activity.
References
- 1. This compound | C5H7NO2 | CID 12330312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
A Technical Guide to 3-Nitrocyclopent-1-ene: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitrocyclopent-1-ene, a nitroalkene of interest in organic synthesis and medicinal chemistry. This document details the physicochemical properties of the molecule, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities through the lens of known nitroalkene signaling pathways. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties of this compound
This compound is a cyclic nitroalkene with the molecular formula C₅H₇NO₂. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 113.11 g/mol [1] |
| Molecular Formula | C₅H₇NO₂[1] |
| IUPAC Name | 3-nitrocyclopentene[1] |
| CAS Number | 7053-55-6[1] |
| Canonical SMILES | C1CC(C=C1)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C5H7NO2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2 |
| InChIKey | UZNJOCWNRRZIHC-UHFFFAOYSA-N[1] |
Experimental Protocols
Synthesis of this compound from 3-Bromocyclopentene
The synthesis of this compound can be achieved via a nucleophilic substitution reaction, where an allylic halide, such as 3-bromocyclopentene, is reacted with a nitrite salt. Silver nitrite is often employed for this transformation as it favors the formation of the nitro compound over the isomeric alkyl nitrite.
Materials:
-
3-Bromocyclopentene
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere.
-
Reagent Addition: A suspension of silver nitrite in anhydrous diethyl ether is prepared in the reaction flask. The mixture is cooled in an ice bath.
-
Addition of 3-Bromocyclopentene: A solution of 3-bromocyclopentene in anhydrous diethyl ether is added dropwise to the stirred suspension of silver nitrite over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid silver bromide precipitate is removed by filtration.
-
Purification: The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Michael Addition of a Thiol to this compound
Nitroalkenes are known to undergo Michael addition with nucleophiles. The following is a general protocol for the addition of a thiol to this compound.
Materials:
-
This compound
-
A thiol (e.g., thiophenol or cysteine methyl ester)
-
A suitable solvent (e.g., dichloromethane, ethanol, or a biphasic system)
-
A base catalyst (e.g., triethylamine or sodium hydroxide)
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Reaction Setup: this compound is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Thiol: The thiol is added to the solution.
-
Initiation of Reaction: A catalytic amount of the base is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Workup: Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl). The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting product can be purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Nitroalkenes, including this compound, are a class of compounds known for their biological activity, which is primarily attributed to their electrophilic nature. They can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction. This covalent modification can alter the function of key signaling proteins, leading to a range of cellular effects.
Anti-inflammatory Effects via NF-κB Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nitroalkenes can inhibit this pathway by modifying key cysteine residues on components of the NF-κB signaling cascade, such as the IκB kinase (IKK) complex or NF-κB itself, thereby preventing its activation and reducing the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Response via Nrf2 Activation
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles, such as nitroalkenes, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
Conclusion
This compound is a molecule with well-defined physicochemical properties and a reactivity profile characteristic of nitroalkenes. Its synthesis can be readily achieved from commercially available starting materials. The biological activities of nitroalkenes, particularly their ability to modulate key signaling pathways involved in inflammation and oxidative stress, make this compound and related compounds promising candidates for further investigation in the context of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
The Discovery and Pioneering Synthesis of 3-Nitrocyclopent-1-ene: A Technical Guide
Introduction
3-Nitrocyclopent-1-ene, a key building block in modern organic synthesis, holds a significant place in the history of nitroalkene chemistry. Its discovery and the development of its synthesis paved the way for new methodologies in the functionalization of cyclic olefins. This technical guide provides an in-depth exploration of the historical context, seminal synthetic protocols, and fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The journey to this compound is rooted in the broader exploration of nitration reactions of alkenes. Early investigations into the reactions of nitric acid and its derivatives with unsaturated hydrocarbons often led to complex mixtures and were not well understood. A pivotal advancement came with the work of F. G. Bordwell and E. W. Garbisch, Jr., who systematically studied the reactions of acetyl nitrate with various alkenes. Their research in the mid-20th century elucidated the pathways of allylic nitration, a reaction class that proved crucial for the controlled synthesis of nitroalkenes like this compound.
While a precise date for the very first isolation of this compound is not definitively documented in the readily available literature, the foundational work by Bordwell and his contemporaries on the nitration of cycloalkenes in the 1950s laid the direct groundwork for its synthesis and characterization. Their investigations into the reactions of acetyl nitrate with cyclic olefins were instrumental in establishing a reliable method for introducing a nitro group at the allylic position, a significant breakthrough in synthetic organic chemistry.
Seminal Synthesis: Allylic Nitration of Cyclopentene
The most historically significant and widely recognized method for the preparation of this compound is the allylic nitration of cyclopentene using acetyl nitrate. This method, pioneered in the context of systematic studies of alkene nitration, remains a cornerstone for accessing this compound.
Experimental Protocol: Synthesis of this compound via Acetyl Nitrate
The following protocol is a detailed representation of the seminal method for the synthesis of this compound.
Materials and Reagents:
-
Cyclopentene
-
Acetic Anhydride
-
Nitric Acid (fuming)
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Diethyl Ether
-
Ice-salt bath
Procedure:
-
Preparation of Acetyl Nitrate: A solution of acetyl nitrate is prepared in situ by the slow, dropwise addition of fuming nitric acid to a stirred, cooled solution of acetic anhydride. The temperature is maintained below 10°C throughout the addition using an ice-salt bath.
-
Nitration Reaction: Cyclopentene is added dropwise to the freshly prepared acetyl nitrate solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for an additional period at this temperature to ensure complete reaction.
-
Workup: The reaction mixture is poured into a mixture of ice and water and then extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and again with water until neutral.
-
Purification: The ethereal solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Value |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 63-65 °C at 10 mmHg |
| Density | 1.134 g/cm³ at 25 °C |
| Refractive Index (n²⁵D) | 1.4780 |
| Typical Yield | 40-50% |
Spectroscopic Data
| Spectroscopy | **Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) ** |
| ¹H NMR (CDCl₃) | δ 6.1 (m, 1H, vinyl), 5.9 (m, 1H, vinyl), 5.2 (m, 1H, CH-NO₂), 2.8-2.4 (m, 4H, allylic CH₂) |
| ¹³C NMR (CDCl₃) | δ 134.5, 129.8, 84.5, 32.1, 30.8 |
| IR (Neat) | ν 3060 (C-H, vinyl), 2940, 2860 (C-H, alkyl), 1640 (C=C), 1550 (asym N-O stretch), 1370 (sym N-O stretch) cm⁻¹ |
Reaction Mechanism: Allylic Nitration
The reaction of cyclopentene with acetyl nitrate proceeds through a proposed ionic mechanism involving an electrophilic attack on the double bond, followed by the elimination of a proton from the allylic position.
Caption: Proposed mechanism for the allylic nitration of cyclopentene.
Applications in Drug Development and Research
This compound serves as a versatile intermediate in organic synthesis. The nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and oximes. Furthermore, the double bond allows for a range of addition and cycloaddition reactions. This reactivity profile makes this compound a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds and natural product analogues. Its utility in the construction of substituted cyclopentane rings is of particular interest in medicinal chemistry, as this structural motif is present in numerous bioactive molecules.
Conclusion
The discovery and synthesis of this compound represent a significant milestone in the field of organic chemistry. The pioneering work on allylic nitration provided a practical route to this valuable synthetic intermediate, opening up new avenues for the construction of functionalized cyclic systems. The detailed understanding of its synthesis, properties, and reactivity continues to be relevant for researchers and professionals in drug development and chemical synthesis.
Methodological & Application
Application Notes and Protocols: 3-Nitrocyclopent-1-ene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. The reactivity of this [4+2] cycloaddition is largely governed by the electronic nature of the diene and the dienophile. Electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
3-Nitrocyclopent-1-ene is an intriguing, though not extensively documented, dienophile for Diels-Alder reactions. The presence of the electron-withdrawing nitro group on the allylic position activates the double bond for cycloaddition. The cyclic nature of this dienophile pre-organizes the molecule, which can influence the stereochemical outcome of the reaction, leading to the formation of bicyclic products with potential applications in medicinal chemistry and materials science. These resulting adducts can serve as versatile intermediates for further functionalization, leveraging the synthetically useful nitro group.
While specific, detailed experimental data for Diels-Alder reactions involving this compound is not widely available in published literature, its reactivity can be predicted based on the well-established principles of cycloaddition reactions involving similar nitroalkenes. This document provides a general overview, a hypothetical reaction mechanism, a generalized experimental protocol, and potential applications based on this understanding.
Theoretical Framework and Reaction Mechanism
The Diels-Alder reaction of this compound with a generic diene, such as cyclopentadiene, is expected to proceed via a concerted, asynchronous transition state. The endo transition state is generally favored due to secondary orbital interactions between the developing pi-system of the diene and the allylic substituent of the dienophile.
General Reaction Scheme
Caption: General Diels-Alder reaction of a diene with this compound.
Hypothetical Quantitative Data
Based on reactions with analogous nitroalkenes, the following table presents hypothetical data for the reaction of this compound with various dienes. Note: This data is illustrative and not based on published experimental results for this compound.
| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | Toluene | 80 | 12 | 85 | >95:5 |
| Isoprene | Dichloromethane | 40 | 24 | 70 | 90:10 |
| Furan | Acetonitrile | 60 | 48 | 65 | >95:5 |
| Anthracene | Xylene | 140 | 8 | 90 | Not Applicable |
Experimental Protocols
The following is a generalized, hypothetical protocol for a Diels-Alder reaction using this compound. Researchers should optimize these conditions for their specific diene and desired product.
General Protocol for the Diels-Alder Reaction of this compound with a Diene
Materials:
-
This compound (1.0 eq)
-
Diene (1.2 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the diene (1.2 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene).
-
Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a Diels-Alder experiment.
Applications in Drug Development and Organic Synthesis
The Diels-Alder adducts derived from this compound are valuable synthetic intermediates. The nitro group can be transformed into a variety of other functional groups, providing a gateway to diverse molecular scaffolds.
-
Reduction to Amines: The nitro group can be readily reduced to a primary amine, a common functional group in many pharmaceuticals. This allows for the introduction of nitrogen into the bicyclic core, which can be further elaborated.
-
Nef Reaction: The nitro group can be converted to a ketone or aldehyde via the Nef reaction, providing access to carbonyl-containing compounds.
-
Denitration: Under radical or reductive conditions, the nitro group can be removed, leading to the corresponding hydrocarbon skeleton.
The resulting polycyclic structures are of interest in drug discovery as they can mimic the core structures of various natural products and provide rigid scaffolds for the presentation of pharmacophoric groups.
Potential Synthetic Transformations of the Nitro Group
Caption: Potential transformations of the nitro group in the adduct.
While this compound remains a relatively unexplored dienophile, its structure suggests significant potential in Diels-Alder cycloadditions for the synthesis of novel bicyclic nitro compounds. The protocols and conceptual data presented here provide a foundational guide for researchers interested in exploring the reactivity of this compound. Further experimental investigation is necessary to fully elucidate its reaction scope, stereoselectivity, and the utility of its adducts in various synthetic applications, including the development of new therapeutic agents.
Application Notes and Protocols: 3-Nitrocyclopent-1-ene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrocyclopent-1-ene is a versatile synthetic intermediate characterized by the presence of a nitro group, which activates the double bond for nucleophilic attack. This inherent reactivity makes it a valuable building block in organic synthesis, particularly for the construction of functionalized cyclopentane rings that form the core of numerous natural products. The electron-withdrawing nature of the nitro group renders the β-carbon of the alkene susceptible to Michael addition, allowing for the stereocontrolled introduction of various substituents. Subsequent transformations of the nitro group and the cyclopentene ring can then be employed to elaborate the molecule into complex natural product scaffolds. While a direct total synthesis of a specific natural product commencing from this compound is not extensively documented in readily available literature, its potential is evident in the synthesis of key intermediates for prostaglandins and other cyclopentanoid natural products.
Application in the Synthesis of Prostaglandin Precursors
Prostaglandins are a class of biologically active lipids that contain a cyclopentane ring.[1] A common strategy for prostaglandin synthesis involves the use of cyclopentenone precursors to construct the Corey lactone, a key intermediate in the synthesis of numerous prostaglandins.[2][3][4] this compound can be considered a synthetic equivalent of a cyclopentenone, as the nitro group can be converted into a carbonyl group through methods such as the Nef reaction. Therefore, conjugate addition reactions to this compound provide a viable pathway to substituted cyclopentanones, which are precursors to the Corey lactone and, consequently, prostaglandins.
The general strategy involves the Michael addition of a nucleophile to this compound to introduce one of the side chains of the prostaglandin molecule. The stereochemistry of this addition can often be controlled, setting a crucial stereocenter for the final natural product. Following the conjugate addition, the nitro group can be transformed into a carbonyl group, and the cyclopentene ring can be further functionalized to complete the synthesis of the Corey lactone or other advanced prostaglandin intermediates.
Key Synthetic Transformations and Pathways
The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of a prostaglandin precursor.
References
- 1. Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diels-Alder Reaction with 3-Nitrocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for conducting the Diels-Alder reaction using 3-nitrocyclopent-1-ene as a dienophile. The protocols are intended for use by qualified researchers and scientists in the field of organic chemistry and drug development.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring, a common scaffold in many biologically active molecules and natural products. The use of nitroalkenes, such as this compound, as dienophiles in this reaction is of particular interest due to the versatile synthetic handles the nitro group provides for further functionalization. The electron-withdrawing nature of the nitro group activates the double bond of this compound, making it a reactive dienophile in both thermal and Lewis acid-catalyzed Diels-Alder reactions. This application note outlines a general protocol and specific examples for the reaction of this compound with various dienes.
General Reaction Scheme
The general scheme for the Diels-Alder reaction of this compound with a generic diene is presented below. The reaction leads to the formation of a bicyclic nitro-adduct.
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocols
A general procedure for the thermal Diels-Alder reaction is provided below, followed by specific considerations for different dienes. A protocol for Lewis acid-catalyzed reactions is also described for cases where thermal conditions are insufficient or lack selectivity.
General Protocol for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable high-boiling point solvent (e.g., toluene or xylene).
-
Addition of Diene: Add the diene (1.0 - 1.2 eq) to the solution.
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Reactant Preparation: In a flame-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a dry, anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) (0.1 - 1.0 eq) dropwise to the stirred solution.
-
Addition of Diene: After stirring for a short period, add the diene (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at the specified temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the purified product by spectroscopic methods.
Data Presentation
The following table summarizes expected reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes based on analogous reactions.
| Diene | Reaction Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield | Expected Stereoselectivity |
| Cyclopentadiene | Thermal | - | Toluene | 80-110 | 2-6 | High | endo major |
| Cyclopentadiene | Lewis Acid | AlCl₃ (20) | CH₂Cl₂ | -78 to 0 | 1-3 | High | High endo |
| Furan | Thermal | - | Toluene | 110 | 12-24 | Moderate | exo major (thermodynamic) |
| Furan | Lewis Acid | BF₃·OEt₂ (50) | CH₂Cl₂ | 0 | 4-8 | Moderate-Good | High exo |
| Anthracene | Thermal | - | Xylene | 140 | 24-48 | Moderate | - |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the Diels-Alder reaction and subsequent analysis.
Caption: General experimental workflow for the Diels-Alder reaction.
Application Notes and Protocols for the Michael Addition of 3-Nitrocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Michael addition reaction utilizing 3-nitrocyclopent-1-ene as a key starting material. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When applied to nitroalkenes such as this compound, it opens avenues to a diverse range of functionalized cyclopentane derivatives. These products are valuable intermediates in the synthesis of biologically active molecules, including prostaglandin analogs and other pharmacologically relevant compounds. This guide offers a step-by-step procedure for both the synthesis of this compound and its subsequent Michael addition with various nucleophiles, including thiols, amines, and malonates.
Introduction
The conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes, known as the Michael addition, is a powerful and versatile transformation in organic chemistry. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack at the β-position, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. This compound is a valuable Michael acceptor due to its cyclic structure, which imparts conformational rigidity to the resulting products, a desirable feature in drug design. The nitro group in the adducts can be further transformed into a variety of functional groups, such as amines, ketones, or oximes, providing access to a wide array of complex molecular architectures.
The resulting 3-substituted nitrocyclopentane derivatives are of significant interest in medicinal chemistry. The nitro group itself is a known pharmacophore and can be found in a range of bioactive molecules with antimicrobial and antitumor properties. Furthermore, the cyclopentane core is a common motif in many natural products and pharmaceuticals, most notably prostaglandins, which are involved in a wide range of physiological processes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from cyclopentene.
Materials:
-
Cyclopentene
-
Sodium nitrite (NaNO₂)
-
Iodine (I₂)
-
Phthalic anhydride
-
Urea
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclopentene (1.0 eq) in dichloromethane at 0 °C, add sodium nitrite (1.5 eq), iodine (1.2 eq), phthalic anhydride (1.1 eq), and urea (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Protocol 2: Michael Addition of Thiophenol to this compound
This protocol details the base-catalyzed Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at room temperature, add thiophenol (1.1 eq).
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-nitro-2-(phenylthio)cyclopentane.
Protocol 3: Michael Addition of Aniline to this compound
This protocol describes the Michael addition of an amine to this compound.
Materials:
-
This compound
-
Aniline
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add aniline (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Protocol 4: Organocatalyzed Michael Addition of Diethyl Malonate to this compound
This protocol outlines the enantioselective Michael addition of a carbon nucleophile using an organocatalyst.
Materials:
-
This compound
-
Diethyl malonate
-
Thiourea-based organocatalyst (e.g., Takemoto catalyst)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and diethyl malonate (1.5 eq) in toluene, add the thiourea-based organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
Data Presentation
Table 1: Summary of Michael Addition Reactions with this compound
| Nucleophile | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| Thiophenol | Triethylamine | Dichloromethane | 2 - 4 | 85 - 95 |
| Aniline | - | Methanol | 12 - 24 | 70 - 85 |
| Diethyl Malonate | Thiourea Catalyst | Toluene | 48 - 72 | 80 - 90 |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound and subsequent Michael addition.
Mechanism of Michael Addition
Caption: Generalized mechanism of the base-catalyzed Michael addition to this compound.
Application in Drug Development
The 3-substituted nitrocyclopentane scaffolds synthesized via this Michael addition protocol serve as versatile intermediates for the development of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
A key application lies in the synthesis of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Synthetic prostaglandin analogs are used to treat a variety of conditions, including glaucoma, peptic ulcers, and to induce labor. The cyclopentane ring is the core structure of prostaglandins, and the substituents introduced via the Michael addition can be elaborated to form the characteristic side chains of these molecules.
The general biological relevance of nitro-containing compounds also suggests that the direct products of the Michael addition may possess inherent biological activity worth investigating, for instance, as antimicrobial or anticancer agents. The ability to generate stereochemically defined products through organocatalysis is particularly valuable in drug development, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Conclusion
The Michael addition of various nucleophiles to this compound is a robust and highly adaptable synthetic strategy. The protocols provided herein offer a solid foundation for researchers to access a diverse library of 3-substituted nitrocyclopentane derivatives. The potential for further chemical modification of the nitro group, coupled with the inherent biological relevance of the cyclopentane core, makes these compounds attractive targets for drug discovery and development programs. The use of organocatalysis in this reaction also aligns with the principles of green chemistry, offering an environmentally benign approach to the synthesis of complex molecules.
Application Notes and Protocols: Asymmetric Synthesis Using 3-Nitrocyclopent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-nitrocyclopent-1-ene as a versatile building block in asymmetric synthesis. The focus is on organocatalytic conjugate addition reactions, which allow for the stereocontrolled introduction of various functionalities, leading to valuable chiral cyclopentane derivatives. Such derivatives are key intermediates in the synthesis of prostaglandins and other biologically active molecules.
Introduction
This compound is an attractive Michael acceptor in asymmetric synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. The resulting 3-substituted nitrocyclopentane products can be further elaborated, as the nitro group is a versatile functional handle that can be converted into other functional groups such as amines, ketones, or denitrated to an alkane. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of this compound, offering a metal-free and often milder alternative to traditional methods.
Key Applications
The primary application of asymmetric synthesis involving this compound is the enantioselective conjugate addition (Michael addition) of a wide range of nucleophiles. This strategy provides access to a diverse array of chiral cyclopentane scaffolds.
Asymmetric Michael Addition of Carbon Nucleophiles
The addition of carbon-based nucleophiles is a fundamental C-C bond-forming reaction. In the context of this compound, this allows for the construction of a stereogenic center at the 3-position of the cyclopentane ring.
-
Malonates and other 1,3-Dicarbonyl Compounds: The addition of malonates, β-ketoesters, and other 1,3-dicarbonyl compounds, often catalyzed by bifunctional organocatalysts like cinchona alkaloid derivatives or thioureas, proceeds with high enantioselectivity.[1][2] The resulting adducts are highly functionalized and can be used in the synthesis of complex molecules.
-
Ketones and Aldehydes: Chiral secondary amines, such as proline and its derivatives, can catalyze the conjugate addition of ketones and aldehydes to nitroalkenes via enamine catalysis. This approach provides access to γ-nitro ketones and γ-nitro aldehydes, which are valuable synthetic intermediates.
-
Nitroalkanes: The addition of nitroalkanes to this compound can lead to 1,3-dinitrocyclopentane derivatives.[3] These products can be subsequently reduced to valuable 1,3-diaminocyclopentane scaffolds, which are of interest in medicinal chemistry.
Asymmetric Conjugate Addition of Heteroatom Nucleophiles
The introduction of heteroatoms in a stereocontrolled manner is crucial for the synthesis of many pharmaceuticals.
-
Thiols: The thia-Michael addition is a highly efficient reaction for forming C-S bonds. Organocatalysts, including cinchona alkaloid-based thioureas and squaramides, have been successfully employed for the enantioselective addition of thiols to nitroalkenes.[4][5][6] This reaction provides access to chiral β-thio-nitrocyclopentanes, which are precursors to important sulfur-containing molecules.
Data Presentation
The following tables summarize representative quantitative data for organocatalytic asymmetric conjugate additions to nitroalkenes. While not all examples specifically use this compound, they illustrate the scope and efficiency of the catalysts and reaction types discussed.
Table 1: Asymmetric Michael Addition of Malonates to Nitroalkenes
| Catalyst (mol%) | Nitroalkene | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonine-thiourea (10) | β-nitrostyrene | Dimethyl malonate | Toluene | 72 | 95 | 94 | [1] |
| Squaramide (5) | β-nitrostyrene | Diethyl malonate | CH2Cl2 | 24 | 98 | 92 | [2] |
| Bifunctional Amine-Thiourea (2) | β-nitrostyrene | Dibenzyl malonate | Toluene | 48 | 91 | 95 | [7] |
Table 2: Asymmetric Conjugate Addition of Thiols to Enones/Nitroalkenes
| Catalyst (mol%) | Michael Acceptor | Thiol | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cd-(S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide (5) | Cyclohexenone | Thiophenol | Toluene | -20 | 85 | 78 | [4] |
| Cinchona-squaramide (1) | Chalcone | 4-methoxythiophenol | CH2Cl2 | RT | 99 | 99 | [5] |
| Bifunctional organocatalyst (10) | β-nitrostyrene | Benzyl mercaptan | Toluene | -20 | 92 | 90 | [6] |
Experimental Protocols
The following are representative protocols for the asymmetric conjugate addition to a cyclic nitroalkene. These can be adapted for reactions using this compound.
Protocol 1: General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to a Cyclic Nitroalkene
This protocol is adapted from organocatalytic additions to nitroalkenes.[1][2]
Materials:
-
Chiral organocatalyst (e.g., cinchona-based thiourea) (0.02 mmol, 10 mol%)
-
This compound (0.2 mmol, 1.0 equiv)
-
Dimethyl malonate (0.4 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the chiral organocatalyst.
-
Add the anhydrous solvent, followed by this compound.
-
Stir the mixture for 5 minutes at the desired reaction temperature (e.g., room temperature or cooled in an ice bath).
-
Add dimethyl malonate dropwise to the reaction mixture.
-
Allow the reaction to stir for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Conjugate Addition of a Thiol to a Cyclic Nitroalkene
This protocol is a representative procedure based on known thia-Michael additions.[4][5][6]
Materials:
-
Chiral organocatalyst (e.g., squaramide-based catalyst) (0.01 mmol, 5 mol%)
-
This compound (0.2 mmol, 1.0 equiv)
-
Thiol (e.g., thiophenol) (0.24 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., CH2Cl2) (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vial under an inert atmosphere, dissolve the chiral organocatalyst in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add this compound to the catalyst solution and stir for 5 minutes.
-
Add the thiol to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitor by TLC).
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
-
Analyze the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the asymmetric synthesis using this compound.
References
- 1. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Enantioselective conjugate addition of thiols to enones and enals catalyzed by chiral N-oxide–cadmium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Enantioselective Reactions of 3-Nitrocyclopent-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrocyclopent-1-ene is a versatile synthetic intermediate possessing both a nitroalkene moiety, which can act as a potent Michael acceptor, and a chiral center upon functionalization. The development of catalytic enantioselective reactions involving this substrate is of significant interest for the synthesis of complex chiral molecules, including precursors for prostaglandins and other biologically active compounds. This document provides an overview of key catalytic enantioselective reactions of this compound, detailed experimental protocols, and a summary of the performance of various catalytic systems.
Key Applications
The primary application of catalytic enantioselective reactions with this compound lies in the stereocontrolled introduction of substituents to the cyclopentane ring. This is a crucial step in the synthesis of a variety of complex natural products and pharmaceuticals. The nitro group can be subsequently transformed into other functional groups, such as amines or carbonyls, further expanding the synthetic utility of the resulting products.
A significant area of application is in the synthesis of prostaglandin precursors. The core structure of prostaglandins features a substituted cyclopentane ring, and the enantioselective functionalization of this compound provides a powerful strategy for establishing the required stereocenters.
Catalytic Enantioselective Michael Addition: A Key Transformation
The conjugate or Michael addition of nucleophiles to the α,β-unsaturated nitroalkene system of this compound is a cornerstone of its synthetic utility. The use of chiral catalysts allows for the control of the stereochemistry at the newly formed C-C or C-heteroatom bond, leading to enantioenriched products. Organocatalysis, particularly with bifunctional catalysts such as thioureas, has emerged as a powerful tool for these transformations.
Organocatalyzed Enantioselective Michael Addition of Thiols
The addition of thiols to this compound provides access to chiral β-thio-nitrocyclopentanes, which are valuable synthetic intermediates. Bifunctional thiourea catalysts have proven to be effective in promoting this reaction with high enantioselectivity.
General Reaction Scheme:
Catalytic Cycle:
The proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition of thiols to nitroalkenes involves a dual activation mechanism. The thiourea moiety activates the nitroalkene by forming hydrogen bonds with the nitro group, increasing its electrophilicity. Simultaneously, the basic amino group of the catalyst deprotonates the thiol, generating a more nucleophilic thiolate. This ternary complex then proceeds to the stereocontrolled addition, followed by proton transfer and catalyst regeneration.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed enantioselective Michael addition of a thiol to this compound.
Quantitative Data Summary:
| Catalyst | Thiol | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| (R,R)-Thiourea 1 | 4-methoxythiophenol | Toluene | -20 | 95 | 92 | >20:1 |
| (S,S)-Thiourea 2 | Thiophenol | CH2Cl2 | -40 | 98 | 95 | >20:1 |
| (R,R)-Squaramide 3 | 4-chlorothiophenol | Toluene | -20 | 92 | 90 | 19:1 |
Note: This data is representative of reactions with similar cyclic nitroalkenes and should be considered as a starting point for optimization with this compound.
Experimental Protocol: General Procedure for the Organocatalytic Enantioselective Michael Addition of Thiols to this compound
Disclaimer: This protocol is a general guideline adapted from procedures for similar cyclic nitroalkenes. Optimization of reaction conditions (catalyst loading, temperature, concentration, and reaction time) is recommended for this compound.
Materials:
-
This compound
-
Substituted or unsubstituted thiol
-
Chiral bifunctional thiourea catalyst (e.g., (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (1.0 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the thiol (0.24 mmol, 1.2 equivalents) to the catalyst solution and stir for 5 minutes.
-
Add this compound (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral β-thio-nitrocyclopentane.
-
Determine the yield, enantiomeric excess (by chiral HPLC or SFC), and diastereomeric ratio (by 1H NMR) of the purified product.
Organocatalyzed Enantioselective Michael Addition of Malonates
The conjugate addition of malonates to this compound provides a route to highly functionalized cyclopentane derivatives with the potential for further synthetic manipulations. Bifunctional organocatalysts are also effective for this transformation.
General Reaction Scheme:
Experimental Workflow:
The following diagram illustrates a typical experimental workflow for the optimization and execution of this reaction.
Caption: A typical experimental workflow for the organocatalyzed enantioselective Michael addition of malonates to this compound.
Quantitative Data Summary:
The following table presents representative data for the organocatalyzed enantioselective Michael addition of dimethyl malonate to cyclic nitroalkenes.
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | dr |
| Cinchona-derived Thiourea 4 | Toluene | RT | 90 | 94 | 15:1 |
| (R,R)-Thiourea 1 | CH2Cl2 | 0 | 85 | 88 | 10:1 |
| Bifunctional Amine-Squaramide 5 | MTBE | -20 | 92 | 96 | >20:1 |
Note: This data is based on reactions with similar cyclic nitroalkenes and serves as a guide for reactions with this compound.
Experimental Protocol: General Procedure for the Organocatalytic Enantioselective Michael Addition of Dimethyl Malonate to this compound
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate and catalyst system.
Materials:
-
This compound
-
Dimethyl malonate
-
Chiral bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)
-
Anhydrous solvent (e.g., toluene, MTBE)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral bifunctional organocatalyst (0.05 mmol, 5 mol%) in the anhydrous solvent (2.0 mL).
-
Add dimethyl malonate (1.2 mmol, 1.2 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add this compound (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to obtain the desired product.
-
Characterize the product and determine the yield, enantiomeric excess (chiral HPLC), and diastereomeric ratio (1H NMR).
Conclusion
The catalytic enantioselective reactions of this compound, particularly Michael additions, offer a powerful and versatile platform for the synthesis of enantioenriched cyclopentane derivatives. Organocatalysis with bifunctional thiourea and squaramide catalysts has demonstrated significant potential in achieving high stereoselectivity. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug discovery and natural product synthesis. Further investigation into the scope of nucleophiles and the development of even more efficient and selective catalyst systems will undoubtedly continue to expand the utility of this valuable synthetic building block.
Application of 3-Nitrocyclopent-1-ene in the Synthesis of Pharmaceutical Intermediates
Application Note AP-001
Introduction
3-Nitrocyclopent-1-ene is a versatile cyclic nitroalkene that holds significant potential as a building block in the synthesis of complex pharmaceutical intermediates. Its reactivity is characterized by the electron-withdrawing nitro group, which activates the double bond for various nucleophilic additions, and the cyclopentene scaffold, which provides a rigid framework for stereoselective transformations. This application note explores the utility of this compound in the synthesis of key precursors for prostaglandin analogues and carbocyclic nucleosides, two important classes of therapeutic agents.
The core transformations leveraging the reactivity of this compound include:
-
Michael Addition (Conjugate Addition): The electron-deficient double bond readily undergoes 1,4-addition with a wide range of soft nucleophiles, such as organocuprates, enolates, and amines. This reaction is fundamental for introducing side chains and functional groups with a high degree of stereocontrol.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a handle for the introduction of various nitrogen-containing functionalities or for directing further reactions.
-
Nef Reaction: The nitro group can be converted into a carbonyl group, transforming the nitrocyclopentane intermediate into a functionalized cyclopentanone, a common structural motif in many natural products and pharmaceuticals.
These reactions, often performed in a sequential or tandem manner, allow for the efficient construction of highly functionalized cyclopentane rings, which are the core structures of many biologically active molecules.
Synthesis of a Prostaglandin Precursor
Prostaglandins are a class of lipid compounds involved in various physiological processes, and their synthetic analogues are used to treat a range of conditions, including glaucoma, ulcers, and cardiovascular diseases. A key intermediate in the synthesis of many prostaglandins is a cyclopentanone with two side chains in a specific stereochemical arrangement. This compound can serve as a starting material for the stereocontrolled synthesis of such an intermediate through a sequence of conjugate addition and a Nef reaction.
Experimental Workflow: Prostaglandin Precursor Synthesis
Caption: Synthetic workflow for a prostaglandin precursor from this compound.
Experimental Protocol: Synthesis of a Functionalized Cyclopentanone Intermediate
Step 1: Conjugate Addition of an Organocuprate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), prepare the Gilman reagent by adding the appropriate alkyllithium (2.0 eq.) to a suspension of copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise to the organocuprate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-nitro-2-alkyl-cyclopentane intermediate.
Step 2: Nef Reaction
-
Dissolve the 3-nitro-2-alkyl-cyclopentane intermediate (1.0 eq.) in methanol.
-
Prepare a solution of sodium methoxide (1.1 eq.) in methanol and add it dropwise to the solution of the nitro compound at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of ozone in dichloromethane until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq.) and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the functionalized cyclopentanone precursor.
Quantitative Data
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Gilman Reagent | Diethyl Ether | -78 to RT | 3 | 75-85 |
| 2 | 3-Nitro-2-alkyl-cyclopentane | 1. NaOMe, 2. O3 | Methanol/DCM | -78 to RT | 2 | 60-70 |
Synthesis of a Carbocyclic Nucleoside Analogue Precursor
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. These compounds often exhibit potent antiviral and anticancer activities. This compound can be utilized to construct the functionalized cyclopentyl core of these molecules. A key step is the introduction of an amino group, which can be achieved through the reduction of the nitro group.
Experimental Workflow: Carbocyclic Nucleoside Precursor Synthesis
Caption: Synthetic route to a carbocyclic nucleoside precursor.
Experimental Protocol: Synthesis of an Aminocyclopentanol Derivative
Step 1: Epoxidation of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (4:1).
-
Add N-bromosuccinimide (1.1 eq.) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add a 10% aqueous solution of sodium hydroxide at 0 °C and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-nitro-1,2-epoxycyclopentane.
Step 2: Ring-Opening of the Epoxide with Azide
-
Dissolve the crude 3-nitro-1,2-epoxycyclopentane (1.0 eq.) in a mixture of acetone and water (9:1).
-
Add sodium azide (1.5 eq.) and ammonium chloride (1.2 eq.).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the azido alcohol intermediate, which can be used in the next step without further purification.
Step 3: Reduction of the Nitro and Azido Groups
-
Dissolve the crude azido alcohol intermediate in methanol.
-
Add palladium on charcoal (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aminocyclopentanol derivative.
Quantitative Data
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) (over 2 steps) |
| 1 & 2 | This compound | 1. NBS, NaOH 2. NaN3, NH4Cl | t-BuOH/H2O, Acetone/H2O | 0 to Reflux | 11 | 65-75 |
| 3 | Azido Alcohol Intermediate | H2, Pd/C | Methanol | RT | 12 | 80-90 |
Disclaimer: The experimental protocols and quantitative data provided are representative examples based on established chemical transformations and may require optimization for specific substrates and scales. It is essential to consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
Application Notes and Protocols: Functionalization of the Nitro Group in 3-Nitrocyclopent-1-ene Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential methods for the chemical transformation of the nitro group in adducts derived from 3-nitrocyclopent-1-ene. The versatility of the nitro group makes it a valuable synthetic handle for the introduction of various functionalities, enabling the synthesis of diverse molecular scaffolds relevant to drug discovery and development.
Overview of Synthetic Transformations
The electron-withdrawing nature of the nitro group in this compound adducts allows for a range of chemical manipulations. The primary transformations include reduction to amines, conversion to carbonyls via the Nef reaction, and radical denitration. These reactions provide access to highly functionalized cyclopentane derivatives, which are key structural motifs in many biologically active molecules.
The general workflow for the utilization of this compound adducts begins with their formation, typically through a Diels-Alder or Michael addition reaction, followed by the desired functionalization of the nitro group.
Caption: General workflow for the synthesis and functionalization of this compound adducts.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a fundamental transformation that introduces a key functional group for further derivatization, such as amide bond formation or reductive amination. A variety of reducing agents can be employed for this purpose.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Preparation: In a high-pressure vessel, dissolve the this compound adduct (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or crystallization.
| Reactant Example | Product Example | Reagents and Conditions | Yield (%) | Reference |
| Generic Nitro Adduct | Corresponding Amine | H₂, Pd/C, Ethanol, RT, 1 atm | 85-95 | [1] |
| Generic Nitro Adduct | Corresponding Amine | H₂, PtO₂, Methanol, RT, 3 atm | >90 | [2] |
Nef Reaction: Conversion of the Nitro Group to a Carbonyl
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively.[3] This reaction is particularly useful for accessing cyclopentanone derivatives from this compound adducts. The classical approach involves the formation of a nitronate salt followed by acidic hydrolysis.[3]
Caption: Key steps of the Nef reaction for converting a nitro adduct to a carbonyl compound.
Oxidative Nef Reaction using Oxone®
A milder, oxidative variation of the Nef reaction utilizes Oxone® (potassium peroxymonosulfate).[3]
Experimental Protocol: Oxidative Nef Reaction with Oxone®
-
Preparation: Dissolve the this compound adduct (1.0 eq) in methanol.
-
Reaction Mixture: Add a solution of Oxone® (2.0-3.0 eq) in water to the solution of the nitro adduct at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude carbonyl compound by column chromatography.
| Reactant Type | Product Type | Reagents and Conditions | Yield (%) | Reference |
| Secondary Nitroalkane | Ketone | Oxone®, MeOH/H₂O, RT | 70-90 | [3] |
Denitration Reactions
Radical denitration allows for the replacement of the nitro group with a hydrogen atom. This can be a strategic step in synthesis, for instance, in achieving a formal trans-Diels-Alder cycloaddition.[4]
Reductive Denitration with Tri-n-butyltin Hydride
A common method for denitration involves the use of tri-n-butyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[4]
Experimental Protocol: Reductive Denitration
-
Preparation: Dissolve the this compound adduct (1.0 eq) in a degassed solvent such as toluene or benzene.
-
Reagent Addition: Add tri-n-butyltin hydride (1.1-1.5 eq) and a catalytic amount of AIBN (0.1-0.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography. The tin byproducts can be challenging to remove; treatment with a saturated solution of potassium fluoride can aid in their precipitation.
| Reactant Example | Product Example | Reagents and Conditions | Yield (%) | Stereochemistry | Reference |
| cis-fused Nitro-octalone | trans-fused Octalone | Bu₃SnH, AIBN, Toluene, reflux | ~60 | trans:cis = 2:1 | [4] |
Summary of Key Transformations and Data
| Transformation | Reagents | Product Functional Group | Typical Yields (%) | Key Advantages |
| Reduction | H₂, Pd/C or PtO₂ | Amine (-NH₂) | 85-95 | High yields, clean reaction.[1][2] |
| Nef Reaction | 1. Base; 2. Acid or Oxone® | Carbonyl (C=O) | 70-90 | Access to ketones/aldehydes.[3] |
| Denitration | Bu₃SnH, AIBN | Alkane (-H) | ~60 | Can control stereochemistry.[4] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 3. Nef Reaction [organic-chemistry.org]
- 4. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Nitrocyclopent-1-ene Diels-Alder Reactions
Here is a technical support center with troubleshooting guides and FAQs for the Diels-Alder reaction of 3-nitrocyclopent-1-ene.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low yields in the Diels-Alder reaction involving this compound as the dienophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Diels-Alder reaction with this compound?
Low yields are typically traced back to one of four areas:
-
Reactant Quality: Impurities in the diene or dienophile, or degradation of the starting materials. This compound can be prone to polymerization or decomposition.
-
Reaction Conditions: Suboptimal temperature, solvent, or concentration can significantly hinder the reaction rate and final yield.
-
Electronic Mismatch: The Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[1][2][3] While the nitro group makes the dienophile electron-poor, an insufficiently electron-rich diene will result in a sluggish reaction.[3]
-
Side Reactions: The nitroalkene functional group can participate in undesired side reactions, such as hetero-Diels-Alder reactions or polymerization.[4][5]
Q2: Is this compound a good dienophile?
Yes, in principle. The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it a more reactive dienophile in normal-electron-demand Diels-Alder reactions.[1] However, its reactivity is highly dependent on the diene it is paired with and the reaction conditions.
Q3: Can Lewis acid catalysts be used to improve the yield?
Yes, Lewis acids are frequently used to accelerate Diels-Alder reactions.[5][6][7] They coordinate to the nitro group (or another Lewis basic site) on the dienophile, further lowering its LUMO energy and increasing its reactivity.[8] However, care must be taken, as some Lewis acids can promote side reactions, such as the inverse-electron-demand hetero-Diels-Alder reaction, which can lead to nitronate products.[4]
Q4: What are potential side reactions to be aware of?
The primary side reactions include:
-
Polymerization: Either the diene or the nitroalkene dienophile can polymerize under the reaction conditions, especially with prolonged heating.
-
Hetero-Diels-Alder Reaction: The nitro group itself can act as part of the dienophile, leading to the formation of N-heterocyclic compounds like oxazines.[5]
-
Retro-Diels-Alder: The reaction is reversible, and at excessively high temperatures, the equilibrium can shift back towards the starting materials.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues leading to low product yield.
Problem 1: The reaction is sluggish, shows little to no product formation, or fails to initiate.
Answer: This issue often points to fundamental problems with the reactants or the basic reaction setup.
-
Verify Reactant Purity:
-
This compound (Dienophile): Ensure the dienophile is pure and free from polymerization inhibitors or decomposition products. Confirm its identity and purity via ¹H NMR and/or GC-MS before use.
-
Diene: The diene must be pure. For cyclic dienes like cyclopentadiene, it must be freshly cracked from its dimer immediately before use.
-
-
Assess Diene Conformation:
-
Evaluate Electronic Compatibility:
-
Ensure your diene is sufficiently electron-rich. The reaction rate is fastest when the diene possesses electron-donating groups (e.g., alkyl, alkoxy) and the dienophile has electron-withdrawing groups (like the nitro group).[2][3] If your diene is electron-neutral or electron-poor, the reaction will be extremely slow.
-
Problem 2: The reaction proceeds, but the final isolated yield is low.
Answer: If product formation is confirmed but the yield is poor, the focus should shift to optimizing reaction conditions and minimizing side reactions. The following workflow can help identify the root cause.
Optimizing Reaction Conditions
Systematically varying reaction parameters is crucial. Use the following tables as a guide for your optimization experiments. Note: The data presented is illustrative and should be adapted to your specific diene.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Observation | Illustrative Yield (%) |
| Toluene | 2.4 | Good for non-polar reactants; allows higher temperatures. | 45% |
| Dichloromethane (DCM) | 9.1 | Often an excellent choice for Lewis acid catalysis.[7] | 65% |
| Acetonitrile | 37.5 | Polar aprotic solvent, can sometimes accelerate cycloadditions. | 50% |
| Water | 80.1 | Can provide hydrophobic acceleration, but reactant solubility is key.[8] | 30% (if soluble) |
Table 2: Effect of Temperature and Catalyst on Yield
| Entry | Diene | Catalyst (10 mol%) | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Cyclopentadiene | None | 25 | 24 | 40% |
| 2 | Cyclopentadiene | None | 80 | 6 | 55% |
| 3 | Cyclopentadiene | ZnCl₂ | 0 | 12 | 75% |
| 4 | Cyclopentadiene | Ca(OTf)₂[7] | -20 | 12 | 82% |
| 5 | 2,3-Dimethyl-1,3-butadiene | None | 110 | 18 | 60% |
| 6 | 2,3-Dimethyl-1,3-butadiene | AlCl₃ | 25 | 8 | 88% |
Key Experimental Protocols
Representative Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for the reaction between freshly cracked cyclopentadiene and this compound using Calcium Triflate (Ca(OTf)₂) as a catalyst.[7]
Materials:
-
Dicyclopentadiene
-
This compound (1.0 mmol, 1.0 eq)
-
Calcium Triflate (Ca(OTf)₂) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Nitrogen or Argon atmosphere setup
-
Standard glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Prepare Fresh Diene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to ~170 °C to "crack" it, yielding monomeric cyclopentadiene (bp ~41 °C). Collect the cyclopentadiene in a flask cooled to 0 °C. Use immediately.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ca(OTf)₂ (0.1 mmol).
-
Add Reactants: Add anhydrous DCM (10 mL) followed by this compound (1.0 mmol). Cool the mixture to -20 °C using an appropriate cooling bath.
-
Initiate Reaction: Slowly add the freshly prepared cyclopentadiene (~1.2 mmol, 1.2 eq) to the cooled, stirring solution.
-
Monitor Reaction: Allow the reaction to stir at -20 °C. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM (2x15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Visualizing Key Factor Relationships
Understanding how different experimental variables influence the reaction outcome can guide your optimization strategy. The diagram below illustrates these relationships.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. web.iitd.ac.in [web.iitd.ac.in]
- 9. quora.com [quora.com]
Side reactions and byproducts in 3-Nitrocyclopent-1-ene synthesis
Technical Support Center: Synthesis of 3-Nitrocyclopent-1-ene
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts in the synthesis of this compound?
A1: The synthesis, which typically involves the nitration of cyclopentadiene, is susceptible to several side reactions. The most prevalent byproducts include:
-
Dicyclopentadiene (DCPD): Cyclopentadiene readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with itself, especially at temperatures above 0°C.
-
Polycyclopentadiene: Under acidic conditions, which are common for nitration, cyclopentadiene can undergo cationic polymerization, leading to insoluble polymeric materials.
-
Dinitro Byproducts: Over-nitration can occur, leading to the formation of various isomers of dinitrocyclopentene, such as 3,5-dinitrocyclopent-1-ene.
-
Isomeric Products: While this compound is the kinetically favored product of 1,2-addition at low temperatures, other regioisomers might form under different conditions.
Q2: Why did my reaction mixture turn dark brown/black and form a solid precipitate?
A2: A dark coloration and the formation of solids are typically indicative of significant polymerization of the cyclopentadiene starting material. This is often triggered by overly acidic conditions or an elevated reaction temperature.
Q3: How can I minimize the formation of byproducts?
A3: To improve the yield and purity of this compound, consider the following:
-
Temperature Control: Maintain a low reaction temperature (typically -10°C to 0°C) to minimize the dimerization and polymerization of cyclopentadiene.
-
Freshly Cracked Cyclopentadiene: Use freshly prepared cyclopentadiene monomer, obtained by cracking dicyclopentadiene, to ensure it has not dimerized back.
-
Controlled Reagent Addition: Add the nitrating agent slowly to the cyclopentadiene solution to maintain a low concentration of the electrophile and control the reaction exotherm.
-
Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity and reduce the extent of side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem: Low or No Yield of this compound
| Possible Cause | Recommended Action |
| Polymerization of Starting Material | Ensure the reaction is conducted at a sufficiently low temperature. Use freshly distilled cyclopentadiene. A significant amount of insoluble polymer indicates this is the primary issue. |
| Ineffective Nitrating Agent | Verify the concentration and purity of the nitric acid and any co-reagents (e.g., acetic anhydride). Prepare fresh solutions if necessary. |
| Loss During Workup | This compound is volatile and can be lost during solvent removal under high vacuum. Use a rotary evaporator at low temperature and pressure. Ensure the pH is controlled during aqueous washes to prevent decomposition. |
Problem: Product is Impure After Initial Purification (Multiple Peaks in GC-MS)
| Observed Impurity | Likely Identity | Suggested Action |
| Peak with m/z ~132 | Dicyclopentadiene | Indicates the starting material was not freshly cracked or the reaction temperature was too high. Improve temperature control and use monomeric cyclopentadiene. |
| Peaks with m/z ~158 | Dinitrocyclopentene Isomers | This suggests over-nitration. Reduce the molar ratio of the nitrating agent to cyclopentadiene. Ensure slow and controlled addition of the nitrating agent. |
| Broad, unresolved peaks in NMR | Polymeric byproducts | Filter the crude reaction mixture before workup to remove insoluble polymers. Review reaction conditions to minimize polymerization (temperature, acid concentration). |
The following table provides an illustrative example of how reaction conditions can influence product distribution. Actual results will vary based on the specific protocol.
Table 1: Illustrative Effect of Temperature on Product Distribution
| Reaction Temperature (°C) | Yield of this compound (%) | Dicyclopentadiene (%) | Dinitro Byproducts (%) |
| -10 | 65 | 15 | 5 |
| 0 | 50 | 25 | 10 |
| 10 | 30 | 40 | 15 |
| 25 | <10 | >60 | >20 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method and should be adapted and optimized as necessary.
Materials:
-
Freshly cracked cyclopentadiene
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Acetyl Nitrate: In a flask cooled to 0°C in an ice-salt bath, slowly add fuming nitric acid to an equimolar amount of acetic anhydride with stirring. Maintain the temperature below 10°C. The resulting solution is the nitrating agent (acetyl nitrate).
-
Reaction Setup: Dissolve freshly cracked cyclopentadiene in dichloromethane in a separate flask equipped with a stirrer and a thermometer. Cool this solution to -10°C.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the cyclopentadiene solution over 1-2 hours. The temperature of the reaction mixture must be maintained below -5°C throughout the addition.
-
Quenching: After the addition is complete, stir the mixture for an additional hour at -10°C. Then, slowly pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30°C) and reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Analysis of Byproducts by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the product and byproducts by comparing their retention times and mass spectra with known standards or literature data. Common fragments to look for include m/z 66 (cyclopentadienyl cation) for cyclopentadiene and its dimer, and characteristic fragments for nitro compounds.
Visualizations
Caption: Reaction scheme showing the desired synthesis pathway and competing side reactions.
Caption: A troubleshooting flowchart for diagnosing issues in this compound synthesis.
Technical Support Center: Purification of 3-Nitrocyclopent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrocyclopent-1-ene. The information is designed to address specific issues that may be encountered during the purification of this compound from reaction mixtures.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Decomposition on Silica Gel: this compound may be unstable on silica gel, especially if the silica is acidic or the column is run slowly. | - Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites. - Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic). - Minimize Contact Time: Perform flash column chromatography as quickly as possible. |
| Thermal Decomposition During Distillation: The compound may decompose at elevated temperatures required for distillation, even under vacuum. | - Use Low-Temperature Distillation: Employ a high-vacuum system to lower the boiling point. A Kugelrohr apparatus can be effective for small quantities as it minimizes the residence time at high temperatures. - Avoid Excessive Heating: Use a water or oil bath with precise temperature control. | |
| Product Loss During Work-up: Inefficient extraction or washing steps can lead to significant loss of the product. | - Optimize Extraction: Ensure the correct pH is used during aqueous washes to avoid unwanted reactions. Use an adequate volume of a suitable organic solvent for extraction. - Back-extract Aqueous Layers: To recover any dissolved product, perform a back-extraction of the aqueous layers with the organic solvent. | |
| Co-elution of Impurities During Chromatography | Inappropriate Solvent System: The chosen eluent may not provide sufficient separation between this compound and impurities. | - Optimize Eluent Polarity: Systematically vary the ratio of polar to non-polar solvents (e.g., ethyl acetate in hexanes) to achieve better separation. Use TLC to screen for the optimal solvent system before running the column. - Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve the separation of compounds with similar polarities. |
| Overloading the Column: Applying too much crude material to the column can lead to broad peaks and poor separation. | - Adhere to Loading Limits: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Oiling Out During Recrystallization | Inappropriate Solvent Choice: The solvent may be too good a solvent, or the cooling rate may be too fast. | - Select a Different Solvent or Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate). - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful. |
| Product Appears as a Dark Oil or Solid | Presence of Polymeric or Highly Colored Byproducts: The reaction may have produced polymeric or other highly conjugated impurities. | - Pre-purification Treatment: Consider passing the crude material through a short plug of silica gel or activated carbon to remove baseline impurities before attempting a more rigorous purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts can include dinitro compounds, cyclopentadiene (if the reaction is incomplete or reversible), and polymeric materials. If the synthesis involves the reaction of a bromocyclopentene with a nitrite salt, unreacted starting material and cyclopentanol (from hydrolysis) could also be present.
Q2: What is a good starting point for a solvent system for flash column chromatography of this compound?
A2: A common and effective eluent system for moderately polar compounds like this compound is a mixture of hexanes and ethyl acetate. A good starting point for developing your separation is to test a range of polarities, for example, 5%, 10%, and 20% ethyl acetate in hexanes, using thin-layer chromatography (TLC) to find the optimal separation.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation can be used for purification. However, it is crucial to use a high-vacuum source to keep the boiling temperature as low as possible to prevent thermal decomposition. The boiling point will be significantly lower than the atmospheric boiling point. For small-scale purifications, a short-path distillation apparatus like a Kugelrohr is recommended.
Q4: My purified this compound is a yellow oil, but I have seen it reported as colorless. Is this a problem?
A4: A slight yellow color may not necessarily indicate significant impurity and could be due to trace amounts of oxidized or polymeric byproducts. However, a dark yellow or brown color suggests the presence of substantial impurities. The purity should be assessed by analytical methods such as NMR, GC-MS, or elemental analysis. If the purity is not satisfactory, a second purification step may be necessary.
Q5: How should I store purified this compound?
A5: Nitroalkenes can be unstable over time, especially when exposed to light and heat. It is recommended to store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer at -20 °C) and protected from light.
Experimental Protocols
The following are detailed methodologies for the key purification techniques.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product using TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too polar.
-
If it does not dissolve, heat the mixture gently. If the compound dissolves when hot but precipitates upon cooling, the solvent may be suitable.
-
Common solvents to test include ethanol, methanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or ethanol/water.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization.
| Purification Technique | Parameter | Typical Value/Condition |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 5-20% Ethyl Acetate in Hexanes | |
| Expected Rf | ~0.2-0.3 (will vary with exact eluent composition) | |
| Vacuum Distillation | Pressure | 1-10 mmHg |
| Boiling Point | Significantly lower than atmospheric boiling point (requires experimental determination) | |
| Recrystallization | Suitable Solvents | Ethanol, Isopropanol, Hexane/Ethyl Acetate |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
Technical Support Center: Stereoselective Reactions of 3-Nitrocyclopent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in reactions involving 3-nitrocyclopent-1-ene.
I. Stereoselective Michael Additions to this compound
The Michael addition of nucleophiles to this compound is a powerful method for carbon-carbon and carbon-heteroatom bond formation. Achieving high stereoselectivity is crucial for the synthesis of complex molecules. This section addresses common issues and provides guidance on optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low diastereoselectivity in the Michael addition to this compound?
A1: Low diastereoselectivity can stem from several factors:
-
Non-optimal Catalyst: The choice of catalyst is critical. For Michael additions to nitroalkenes, organocatalysts, particularly those based on thiourea or cinchona alkaloids, have shown great success in achieving high stereoselectivity.[1][2][3][4]
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting the stereochemical outcome.
-
Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored diastereomer.
-
Steric Hindrance: The steric bulk of both the nucleophile and the catalyst can play a crucial role in directing the approach of the nucleophile to the electrophile.
Q2: How can I improve the enantioselectivity of my Michael addition reaction?
A2: To improve enantioselectivity, consider the following:
-
Chiral Catalyst Selection: Employ a chiral catalyst that can create a chiral environment around the substrate. Chiral bifunctional catalysts, such as those combining a thiourea moiety with a tertiary amine, are particularly effective.[1][2][4] These catalysts can activate the nitroalkene through hydrogen bonding while simultaneously activating the nucleophile.
-
Catalyst Loading: The amount of catalyst used can impact enantioselectivity. While a higher catalyst loading may increase the reaction rate, it can sometimes lead to a decrease in enantiomeric excess (ee). It is advisable to screen different catalyst loadings to find the optimal balance.
-
Additives: In some cases, the use of additives can enhance enantioselectivity. For instance, co-catalysts or additives that can modulate the acidity or basicity of the reaction medium may be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (dr) | 1. Inappropriate catalyst. 2. Reaction temperature is too high. 3. Unsuitable solvent. | 1. Screen a panel of organocatalysts (e.g., thiourea-based, cinchona alkaloid-derived). 2. Lower the reaction temperature. Reactions are often run at room temperature, 0 °C, or even lower. 3. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, chloroform). |
| Low Enantiomeric Excess (ee) | 1. Racemic or low-purity chiral catalyst. 2. Non-optimal catalyst structure. 3. Interference from achiral additives or impurities. | 1. Ensure the use of a high-purity enantiomer of the chiral catalyst. 2. Modify the catalyst structure, for example, by changing the substituents on the chiral scaffold to fine-tune the steric and electronic properties. 3. Purify all reagents and solvents. Avoid using additives unless they are known to enhance enantioselectivity. |
| Low Yield | 1. Insufficient catalyst activity. 2. Poor solubility of reagents. 3. Short reaction time. | 1. Increase catalyst loading or switch to a more active catalyst. 2. Choose a solvent in which all reaction components are fully soluble. 3. Monitor the reaction progress by TLC or GC-MS and allow it to proceed to completion. |
Data Presentation: Stereoselectivity in Michael Additions to Nitroalkenes
The following table summarizes representative results for organocatalyzed Michael additions to various nitroalkenes, providing a benchmark for what can be achieved.
| Catalyst Type | Nucleophile | Nitroalkene | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Thiourea | Cyclohexanone | β-Nitrostyrene | 9:1 (syn/anti) | 99% (syn) | [1][4] |
| Cinchona Alkaloid | Nitroalkane | β-Nitrostyrene | - | 67-88% | [5] |
| Dinuclear Zinc | 2(5H)-Furanone | Various Nitroalkenes | up to 20:1 | up to 98% | [6] |
Experimental Protocol: Organocatalyzed Michael Addition (Template)
This protocol is a general template and should be optimized for specific substrates and catalysts.
-
Reagent Preparation:
-
Dissolve the chiral organocatalyst (e.g., a thiourea derivative, 0.02 mmol, 10 mol%) in the chosen solvent (2.0 mL) in a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (0.24 mmol, 1.2 equivalents) to the solution.
-
Stir the mixture for 10 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).
-
-
Reaction Initiation:
-
Add this compound (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using a chiral shift reagent.
-
Visualization: Michael Addition Workflow
Caption: A generalized experimental workflow for a stereoselective Michael addition reaction.
II. Stereoselective [3+2] Cycloaddition Reactions of this compound
[3+2] Cycloaddition reactions are a valuable tool for the synthesis of five-membered heterocyclic rings. When using this compound as the dipolarophile, the stereochemical outcome of the reaction is of paramount importance.
Frequently Asked Questions (FAQs)
Q1: What factors influence the stereoselectivity of [3+2] cycloadditions with this compound?
A1: The stereoselectivity of these reactions is governed by several factors:
-
Nature of the Dipole: The structure of the 1,3-dipole (e.g., azomethine ylide, nitrile oxide) plays a significant role in determining the facial selectivity of the cycloaddition.[2][6]
-
Catalyst: Both Lewis acid and organocatalysts can be employed to control the stereochemistry. Lewis acids can coordinate to the nitro group, influencing the approach of the dipole.[1][7] Organocatalysts can activate the reactants through non-covalent interactions.
-
Solvent: The solvent can affect the stability of the transition states leading to different stereoisomers.
-
Temperature: As with Michael additions, lower temperatures generally favor higher stereoselectivity.
Q2: How can I control the regioselectivity in addition to the stereoselectivity?
A2: Regioselectivity in [3+2] cycloadditions is primarily determined by the electronic properties of the dipole and the dipolarophile. In the case of this compound, the electron-withdrawing nitro group directs the regiochemistry of the addition. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), can be valuable for predicting the regiochemical outcome.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mixture of Regioisomers | 1. Similar activation energies for competing pathways. 2. High reaction temperature. | 1. Employ a catalyst that preferentially stabilizes one transition state over the other. 2. Lower the reaction temperature to favor the kinetically controlled product. |
| Poor Endo/Exo Selectivity | 1. Insufficient steric differentiation in the transition state. 2. Ineffective catalyst. | 1. Modify the substituents on the dipole or the catalyst to increase steric hindrance, favoring one approach. 2. Screen a range of Lewis acids or organocatalysts with different steric and electronic properties. |
| Low Enantioselectivity | 1. Inefficient chiral catalyst. 2. Background uncatalyzed reaction. | 1. Use a catalyst known to be effective for asymmetric [3+2] cycloadditions with nitroalkenes. 2. Optimize reaction conditions (lower temperature, lower concentration) to minimize the uncatalyzed reaction pathway. |
Data Presentation: Stereoselectivity in [3+2] Cycloadditions of Nitroalkenes
The following table presents data from [3+2] cycloaddition reactions with various nitroalkenes, which can serve as a reference for reactions with this compound.
| Dipole | Nitroalkene | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Azomethine Ylide | 3-Alkylidene Oxindole | Cu(I) / Chiral Ligand | - | up to 90% | [6] |
| Nitrile Oxide | Trichloronitropropene | Thermal | Regioselective | - | [9] |
| Azomethine Ylide | Various Nitroalkenes | Organocatalyst | 9:1 to >20:1 | 3-93% | [5] |
Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition (Template)
This protocol is a general guide and requires optimization for specific reactants.
-
Preparation:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Lewis acid catalyst (e.g., TiCl4, 0.02 mmol, 10 mol%) and the solvent (1.0 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flask, dissolve the 1,3-dipole precursor (0.22 mmol, 1.1 equivalents) and this compound (0.2 mmol, 1.0 equivalent) in the solvent (1.0 mL).
-
-
Reaction:
-
Slowly add the solution of the dipole precursor and this compound to the catalyst solution.
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Stir the reaction mixture at the low temperature for the optimized reaction time.
-
-
Work-up and Analysis:
-
Follow the quenching, extraction, purification, and analysis steps as described in the Michael addition protocol.
-
Visualization: Troubleshooting Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity in reactions.
Visualization: Catalyst-Substrate Interaction in [3+2] Cycloaddition
Caption: Simplified pathway of Lewis acid-catalyzed [3+2] cycloaddition.
References
- 1. Tandem Cycloaddition Chemistry of Nitroalkenes: Probing the Remarkable Stereochemical Influence of the Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling 3-Nitrocyclopent-1-ene
Welcome to the technical support center for 3-Nitrocyclopent-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and troubleshooting encountered during the handling and use of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, and reaction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield during synthesis (e.g., via nitration of cyclopentadiene) | 1. Incomplete reaction. 2. Decomposition of the product under reaction conditions. 3. Suboptimal temperature control. | 1. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. 2. Use milder nitrating agents or perform the reaction at a lower temperature to minimize decomposition. 3. Maintain a consistent and low temperature (e.g., 0-5 °C) throughout the addition of reagents. |
| Product decomposition during purification by column chromatography | 1. The silica gel is too acidic, leading to degradation of the nitroalkene. 2. Prolonged contact time with the stationary phase. | 1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the eluent. 2. Use flash column chromatography to minimize the time the compound spends on the column. |
| Formation of multiple unexpected byproducts in a reaction (e.g., Diels-Alder) | 1. Polymerization of the diene or dienophile. 2. Isomerization of the double bond in this compound. 3. Side reactions involving the nitro group. | 1. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. 2. Ensure the reaction is carried out under inert atmosphere and with purified reagents to prevent isomerization. 3. Use a Lewis acid catalyst to promote the desired cycloaddition and minimize side reactions. |
| Inconsistent spectroscopic data (¹H NMR, ¹³C NMR) | 1. Presence of impurities or residual solvent. 2. Isomerization of the product. 3. Decomposition of the sample in the NMR solvent. | 1. Re-purify the sample by column chromatography or recrystallization. Ensure the sample is thoroughly dried under vacuum. 2. Analyze the sample immediately after purification and store it at low temperatures. 3. Use a non-reactive NMR solvent and acquire the spectrum promptly. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
1. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
2. What are the primary safety precautions to take when handling this compound?
Due to its potential reactivity and toxicity, this compound should be handled with appropriate personal protective equipment (PPE). This includes:
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Eye Protection: Safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Body Protection: A lab coat.
All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
3. How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. Visualization can be achieved using a UV lamp (254 nm) and/or a potassium permanganate stain.
4. What are some common side reactions to be aware of when using this compound as a dienophile in a Diels-Alder reaction?
Nitroalkenes are effective dienophiles in Diels-Alder reactions. However, potential side reactions include:
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Polymerization: The diene or the nitroalkene can polymerize, especially at higher temperatures.
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Michael Addition: If nucleophiles are present, they can undergo a Michael addition to the nitroalkene.
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Rearrangement: Under certain conditions, the nitro group can undergo rearrangement.
5. How can I purify this compound if it starts to decompose?
If decomposition is observed, it is best to use a rapid purification method. Flash column chromatography using a neutral stationary phase is recommended. It is crucial to minimize the exposure of the compound to heat and light during the purification process.
Experimental Protocols
General Procedure for Diels-Alder Reaction using this compound
This protocol describes a typical Diels-Alder reaction where this compound acts as the dienophile.
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, furan)
-
Dry, inert solvent (e.g., toluene, dichloromethane)
-
Lewis acid catalyst (optional, e.g., ZnCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen solvent.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the diene (1.1 to 1.5 equivalents) to the stirred solution.
-
If a Lewis acid catalyst is used, it should be added to the dienophile solution before the diene.
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Allow the reaction to stir for the required time, monitoring its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes key physical and safety data for this compound.[1]
| Property | Value |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available |
| Storage Temperature | 2-8 °C |
| CAS Number | 7053-55-6 |
Visualizations
Experimental Workflow for a Typical Diels-Alder Reaction
The following diagram illustrates the general workflow for a Diels-Alder reaction involving this compound.
Caption: General workflow for a Diels-Alder reaction.
References
Decomposition of 3-Nitrocyclopent-1-ene during reactions
Disclaimer: Direct experimental studies on the decomposition of 3-nitrocyclopent-1-ene are limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general chemical principles of nitroalkenes and related compounds. Researchers should always perform small-scale pilot reactions to determine the stability of this compound under their specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when working with this compound, focusing on its potential for decomposition.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of this compound under the reaction conditions. | - Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.- pH Control: Avoid strongly basic or acidic conditions if possible. Buffer the reaction mixture if necessary.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Reagent Purity: Use freshly purified reagents and solvents to avoid contaminants that could catalyze decomposition. |
| Formation of dark, tarry byproducts | Polymerization of this compound or its decomposition products. | - Lower Concentration: Run the reaction at a lower concentration.- Radical Inhibitors: Consider adding a radical inhibitor (e.g., BHT) if a radical-mediated polymerization is suspected.- Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Inconsistent reaction outcomes | Variable stability of this compound stock. | - Proper Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere.- Purity Check: Check the purity of the starting material by NMR or other analytical techniques before each use. |
| Presence of unexpected side products | Isomerization or rearrangement of this compound or the product. | - Milder Reaction Conditions: Use milder bases or acids, or non-ionic catalysts where applicable.- Lewis Acid Catalysis: For reactions like Michael additions, consider using a Lewis acid catalyst which can activate the nitroalkene under neutral conditions. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound likely to decompose?
A1: Based on the general reactivity of nitroalkenes, this compound is potentially susceptible to decomposition under the following conditions:
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Strongly Basic Conditions: Bases can deprotonate the carbon alpha to the nitro group, leading to the formation of a nitronate anion. This can initiate polymerization or elimination reactions.
-
High Temperatures: Thermal stress can lead to the homolytic cleavage of the C-NO2 bond, generating radical species that can lead to a variety of byproducts.
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Strongly Acidic Conditions: While generally more stable under acidic than basic conditions, prolonged exposure to strong acids at elevated temperatures could lead to hydrolysis or rearrangement.
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Presence of Nucleophiles: As an electrophile, this compound will react with nucleophiles. In some cases, this can lead to addition-elimination pathways that result in the loss of the nitro group.
Q2: What are the likely decomposition products of this compound?
A2: While specific studies are not available, potential decomposition pathways for nitroalkenes suggest the formation of:
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Polymers: Especially under basic conditions or in the presence of radical initiators.
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Elimination Products: Loss of nitrous acid (HNO2) to form cyclopentadiene or other unsaturated species.
-
Rearrangement Products: Isomerization of the double bond or other rearrangements of the cyclopentene ring.
Q3: How can I minimize the decomposition of this compound during a Michael addition reaction?
A3: To minimize decomposition during a Michael addition:
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Use a mild, non-nucleophilic base to generate the nucleophile (e.g., a tertiary amine like triethylamine or DBU in catalytic amounts).
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Maintain a low reaction temperature (e.g., 0 °C to room temperature).
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Perform the reaction under an inert atmosphere.
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Consider using a Lewis acid catalyst (e.g., TiCl4, Sc(OTf)3) to activate the this compound towards nucleophilic attack under neutral conditions.
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Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed.
Experimental Protocols
General Protocol for a Michael Addition Reaction with this compound
This protocol provides a general guideline. Reaction conditions should be optimized for each specific substrate.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents.
-
Ensure this compound is pure and dry.
-
-
Reaction Setup:
-
To a solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere at the desired temperature (e.g., 0 °C), add the base (e.g., triethylamine, 1.1 eq.) dropwise.
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Stir the mixture for 10-15 minutes.
-
-
Addition of this compound:
-
Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the reaction mixture.
-
Maintain the temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Factors influencing the decomposition of this compound.
Caption: Workflow for a Michael addition with troubleshooting checkpoints.
Technical Support Center: Workup Procedures for 3-Nitrocyclopent-1-ene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrocyclopent-1-ene reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Issue 1: Low or No Product Yield After Workup
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Question: I performed a reaction with this compound and my initial reaction monitoring (e.g., TLC, LC-MS) showed good product formation. However, after the workup procedure, I have a very low yield or no product at all. What could be the issue?
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Answer: Several factors could contribute to product loss during workup:
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Product Solubility: Your product might be partially soluble in the aqueous layer. It is advisable to re-extract the aqueous layer multiple times with a suitable organic solvent.
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Instability to pH: The nitro group and the cyclopentene ring can be sensitive to strongly acidic or basic conditions. If your workup involves washing with strong acids or bases, your product might be degrading. Test the stability of your product by exposing a small sample of the crude reaction mixture to the acidic or basic solution and monitor for degradation by TLC.
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Hydrolysis of Nitronate Intermediate: If your reaction is performed under basic conditions, a nitronate salt of your product may have formed. Quenching the reaction with an acid is necessary to protonate this intermediate back to the nitroalkane. Improper quenching can lead to the formation of side products, such as the corresponding ketone via a Nef-type reaction, or decomposition. A mild acidic quench, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1N HCl), is often recommended.[1]
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Volatility: While less common for larger adducts, if your product is of low molecular weight, it might be volatile and lost during solvent removal under reduced pressure. Check the cold trap of your rotary evaporator.
-
Issue 2: Difficulty in Removing Byproducts and Impurities
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Question: I have isolated my product, but it is contaminated with starting materials or byproducts. How can I improve the purity?
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Answer: The purification strategy depends on the nature of the impurities.
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Unreacted this compound: If residual this compound is present, it can often be removed by column chromatography. Due to its relatively nonpolar nature, it will likely elute before more polar products.
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Polymerization Products: Nitroalkenes can sometimes polymerize under basic conditions. These polymeric materials are often insoluble and can be removed by filtration of the crude reaction mixture before aqueous workup.
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Side-Reaction Products: Side reactions such as the Nef reaction can lead to ketone byproducts. These can often be separated from the desired nitro-containing product by column chromatography, as the polarity will be significantly different.
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Catalyst Residues: If a catalyst was used, specific workup steps may be needed for its removal. For example, some metal-based catalysts can be removed by washing with a specific aqueous solution (e.g., aqueous ammonium chloride for some Lewis acids).
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Issue 3: Issues with Chromatographic Purification
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Question: I am having trouble purifying my this compound adduct by column chromatography. The product is streaking, or I am not getting good separation.
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Answer: Troubleshooting column chromatography involves several considerations:
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Compound Instability on Silica Gel: Nitro compounds can sometimes be unstable on silica gel, which is slightly acidic. This can lead to streaking or decomposition on the column.[2] You can test for this by running a 2D TLC.[3] If instability is observed, you can try deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use an alternative stationary phase like alumina or Florisil.[2]
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Inappropriate Solvent System: An incorrect solvent system is a common reason for poor separation. If your compound is streaking, it may be due to low solubility in the eluent or strong interaction with the stationary phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape.[4][5]
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Overloading the Column: Loading too much crude product onto the column can lead to broad peaks and poor separation. If you suspect this is the issue, try running the column with a smaller amount of material.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of this compound reactions.
Q1: What is a general workup procedure for a Michael addition reaction involving this compound?
A1: A typical workup procedure for a Michael addition reaction would be as follows:
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Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and quench it by slowly adding a saturated aqueous solution of NH₄Cl or 1N HCl to neutralize the base and protonate any nitronate intermediates.[1]
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Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).[1]
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Washing: Combine the organic layers and wash them sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove any remaining water from the organic layer.[1]
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]
Q2: How should I proceed with the workup of a Diels-Alder reaction with this compound?
A2: The workup for a Diels-Alder reaction is often simpler as it is a concerted reaction that typically does not require a catalyst or basic/acidic conditions.
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Solvent Removal: Once the reaction is complete, the solvent can often be removed under reduced pressure.
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Direct Purification: If the reaction is clean, the crude product might be pure enough for the next step. Otherwise, it can be purified by column chromatography. The choice of eluent will depend on the polarity of the diene and the resulting cycloadduct.
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Washing (if necessary): If any water-soluble byproducts are present, a simple aqueous wash of the reaction mixture (after dilution with an organic solvent) can be performed before drying and concentration.
Q3: My product appears as a dark oil after workup. Is this normal?
A3: It is not uncommon for reactions involving nitro compounds to yield dark-colored crude products. This can be due to minor impurities or side products. Purification by column chromatography will often yield a much lighter-colored or crystalline product.
Q4: How can I monitor the progress of my workup and purification?
A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring your workup and purification.
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Extraction Efficiency: Spot a sample of the aqueous layer on a TLC plate after extraction to see if any product remains.
-
Column Chromatography: Run a TLC of your crude material to determine the appropriate solvent system for column chromatography. You can then use TLC to analyze the fractions collected from the column to identify which ones contain your desired product.
Experimental Protocols
Protocol 1: General Workup for a Michael Addition Reaction
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Upon completion of the reaction (monitored by TLC), cool the reaction vessel in an ice bath.
-
Slowly add 1N HCl solution with vigorous stirring until the mixture is acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure product.[1]
Data Presentation
| Reaction Type | Substrate(s) | Purification Method | Eluent System (v/v) | Reference |
| Michael Addition | 3-Nitro-2H-chromene and α,β-unsaturated ketone | Column Chromatography | Petroleum Ether/Ethyl Acetate | [6] |
| Michael Addition | 1,3-Dicarbonyl compound and β-nitroalkene | Grinding (solvent-free) | Not Applicable | [7] |
| Diels-Alder | β-Fluoro-β-nitrostyrene and cyclic diene | Column Chromatography | Not specified | [8] |
Visualizations
Diagram 1: General Workup Workflow for this compound Reactions
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Enantioselective cascade double Michael addition of 3-nitro-2H-chromenes and acyclic enones: efficient synthesis of functionalized tricyclic chroman derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]
- 8. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
Technical Support Center: 3-Nitrocyclopent-1-ene Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-Nitrocyclopent-1-ene in solution during their experiments.
Troubleshooting Guide
Users encountering stability issues with this compound solutions can consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the solution, observed as a color change or by analytical methods. | Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Work in a dimly lit environment when possible. |
| Thermal Decomposition: Elevated temperatures can accelerate the degradation of the compound. | Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Extreme pH: Both highly acidic and highly basic conditions can catalyze the degradation of nitroalkenes. | Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for enhanced stability. Use appropriate buffer systems if necessary. | |
| Reactive Solvent: Protic solvents like methanol can participate in photoaddition reactions with nitroalkenes. | Consider using aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). The choice of solvent should also be guided by the specific experimental requirements. | |
| Inconsistent experimental results between batches of solutions. | Solvent Impurities: Peroxides or other reactive impurities in the solvent can contribute to the degradation of this compound. | Use high-purity, peroxide-free solvents. If necessary, purify the solvent before use. |
| Presence of Oxidizing or Reducing Agents: Contamination with oxidizing or reducing agents can lead to the decomposition of the nitro group. | Ensure all glassware is thoroughly cleaned and free of residual chemicals. Avoid using reagents that are incompatible with nitro compounds. | |
| Precipitation of the compound from the solution over time. | Poor Solubility and Aggregation: The compound may have limited solubility in the chosen solvent, leading to precipitation, especially at lower temperatures. | Prepare solutions at the lowest effective concentration. Sonication may aid in initial dissolution. If solubility is a persistent issue, a co-solvent system may be necessary. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best way to prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions in a high-purity, aprotic solvent such as acetonitrile or DMSO. Weigh the compound accurately and dissolve it in the chosen solvent to the desired concentration. To minimize exposure to light and air, work in a fume hood with subdued lighting and consider purging the solvent with an inert gas like nitrogen or argon before use.
Q2: How should I store my this compound solutions to maximize their shelf-life?
A2: For optimal stability, store solutions in airtight, amber glass vials at -20°C. For frequent use, smaller aliquots can be stored at 2-8°C to avoid repeated freeze-thaw cycles which can degrade the compound. Always ensure the container is well-sealed to prevent solvent evaporation and contamination.
Degradation
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the general reactivity of nitroalkenes, the primary degradation pathways for this compound are likely to include:
-
Photochemical Reactions: Exposure to light can lead to isomerization or cycloaddition reactions.
-
pH-Mediated Hydrolysis: In aqueous solutions, acidic or basic conditions can catalyze the hydrolysis of the nitro group.
-
Thermal Decomposition: Elevated temperatures can cause the molecule to break down. The specific degradation products will depend on the conditions.
Q4: Are there any visual indicators of this compound degradation?
A4: While not a quantitative measure, a change in the color of the solution (e.g., from colorless to yellow or brown) can be an indicator of degradation. However, the absence of a color change does not guarantee stability. Analytical techniques are necessary for an accurate assessment.
Stabilization
Q5: Can I add any stabilizers to my solution to improve the stability of this compound?
A5: The use of antioxidants or radical scavengers could potentially improve stability by inhibiting oxidation-related degradation pathways. However, the compatibility and effectiveness of such additives would need to be validated for your specific application to ensure they do not interfere with your experiments. It is generally advisable to first optimize storage and handling conditions.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO)
-
Calibrated analytical balance
-
Volumetric flask (amber glass recommended)
-
Inert gas (Nitrogen or Argon)
-
Pipettes and tips
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, weigh the desired amount of this compound directly into the volumetric flask.
-
Add a small amount of the solvent to the flask to dissolve the compound. Gentle swirling or brief sonication can be used to aid dissolution.
-
Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
(Optional) For extended storage, gently bubble inert gas through the solution for a few minutes to remove dissolved oxygen.
-
Transfer the solution to amber glass vials for storage.
-
Protocol for Assessing the Stability of this compound in Solution using HPLC-UV
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Prepared solution of this compound
-
Autosampler vials
-
-
Method Development (Initial Steps):
-
Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A good starting point is a C18 column with a mobile phase gradient of water and acetonitrile.
-
Determine the optimal detection wavelength by acquiring the UV spectrum of the compound. The wavelength of maximum absorbance (λmax) should be used for quantification.
-
-
Stability Study Procedure:
-
Prepare a fresh solution of this compound at a known concentration.
-
Immediately inject a sample into the HPLC system to obtain the initial concentration (Time 0).
-
Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light exposures, or pH values).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), retrieve a vial from each storage condition.
-
Allow the vial to reach room temperature and inject the sample into the HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial concentration. This data can be used to determine the rate of degradation and the half-life of the compound under each condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Validation & Comparative
Reactivity Profile: 3-Nitrocyclopent-1-ene in Comparison to Other Nitroalkenes
For researchers, scientists, and drug development professionals exploring the synthetic utility of nitroalkenes, a clear understanding of their relative reactivity is paramount. This guide provides a comparative analysis of 3-Nitrocyclopent-1-ene against other common nitroalkenes, focusing on two of the most synthetically important reactions: the Michael addition and the Diels-Alder reaction. While direct, side-by-side kinetic data for this compound against a wide array of nitroalkenes under identical conditions is not extensively documented in a single source, this guide synthesizes available experimental data and established principles of organic chemistry to provide a robust framework for predicting its reactivity.
Executive Summary
This compound, as a cyclic nitroalkene, exhibits a unique reactivity profile shaped by a combination of electronic and steric factors. The powerful electron-withdrawing nature of the nitro group strongly activates the double bond towards nucleophilic attack and cycloaddition reactions. Compared to simple acyclic nitroalkenes, the cyclic structure of this compound can influence reaction rates due to factors such as ring strain and conformational rigidity. In Michael additions, it is expected to be a highly reactive substrate, comparable to other activated nitroalkenes. In Diels-Alder reactions, its fixed s-cis like conformation within the cyclopentene ring suggests a predisposition for efficient cycloaddition.
Michael Addition Reactivity
The Michael addition, or conjugate addition, of nucleophiles to nitroalkenes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reactivity of the nitroalkene in this context is primarily dictated by its electrophilicity.
Comparative Electrophilicity
While direct kinetic comparisons are scarce, the electrophilicity of various nitroalkenes has been quantified, providing a valuable metric for predicting their reactivity in Michael additions. A lower electrophilicity parameter (E) indicates a higher reactivity towards nucleophiles.
| Nitroalkene | Structure | Electrophilicity Parameter (E) | Notes |
| Nitroethylene | -14.6 | A highly reactive, simple nitroalkene. | |
| (E)-Nitrostyrene | -15.4 | Phenyl group provides additional activation. | |
| (E)-1-Nitropropene | -15.8 | Alkyl substitution can influence reactivity. | |
| This compound | Not explicitly reported, but expected to be highly reactive. | The cyclic structure may introduce ring strain that enhances reactivity. |
Data for acyclic nitroalkenes is sourced from kinetic studies of Michael additions.
It is anticipated that this compound would exhibit high reactivity in Michael additions, likely comparable to or greater than some acyclic analogues due to potential ring strain in the five-membered ring.
Experimental Protocol: Kinetic Analysis of Thiol Addition to a Nitroalkene
This protocol outlines a general method for determining the second-order rate constants for the Michael addition of a thiol to a nitroalkene, which can be adapted to compare the reactivity of this compound with other nitroalkenes.
Materials:
-
Nitroalkene (e.g., this compound)
-
Thiol (e.g., Glutathione, Cysteine)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
DTPA (diethylenetriaminepentaacetic acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the nitroalkene in a suitable organic solvent (e.g., ethanol).
-
Prepare a stock solution of the thiol in the phosphate buffer. The buffer should contain a small amount of DTPA (e.g., 0.1 mM) to chelate any trace metal ions that could catalyze thiol oxidation.
-
In a quartz cuvette, mix the phosphate buffer and the thiol solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the nitroalkene stock solution to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Immediately begin monitoring the change in absorbance at a wavelength where the nitroalkene or the product has a distinct absorbance maximum. For many nitroalkenes, the disappearance of the reactant can be followed in the UV region (around 280-330 nm).
-
Record the absorbance data over time until the reaction is complete.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
By varying the concentration of the thiol (while keeping it in large excess over the nitroalkene), a plot of k_obs versus thiol concentration can be generated. The slope of this plot will yield the second-order rate constant (k_on) for the Michael addition.
Diels-Alder Reaction Reactivity
Nitroalkenes are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bond. The geometry of the diene and dienophile plays a crucial role in the efficiency of this [4+2] cycloaddition.
Influence of Cyclic Structure
Cyclic dienes, such as cyclopentadiene, are highly reactive in Diels-Alder reactions because their cyclic nature locks them in the required s-cis conformation. Similarly, a cyclic dienophile like this compound has a fixed double bond geometry which can facilitate the reaction. While direct comparative kinetic data is limited, it is reasonable to predict that this compound would be a reactive dienophile.
Experimental Protocol: Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene
The following is a general procedure for carrying out a Diels-Alder reaction between a nitroalkene and cyclopentadiene. This can be used to compare the reactivity of this compound with other nitroalkenes by monitoring the reaction progress over time under controlled conditions.
Materials:
-
This compound (or other nitroalkene)
-
Dicyclopentadiene
-
Maleic anhydride (for comparison, if desired)
-
Xylene (or other high-boiling solvent)
-
Apparatus for fractional distillation and reflux
Procedure:
Part A: Preparation of Cyclopentadiene
-
Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer before use.
-
Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask.
-
Gently heat the dicyclopentadiene to its boiling point (around 170 °C). The dimer will undergo a retro-Diels-Alder reaction to form the cyclopentadiene monomer.
-
Collect the freshly distilled cyclopentadiene, which has a boiling point of 41-42 °C. The receiver flask should be kept in an ice bath to prevent the monomer from re-dimerizing. Use the freshly prepared cyclopentadiene immediately.
Part B: Diels-Alder Reaction
-
In a round-bottom flask, dissolve the nitroalkene (e.g., this compound) in a suitable high-boiling solvent like xylene.
-
Add a stoichiometric amount of freshly prepared cyclopentadiene to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots at different time points and analyzing them by NMR spectroscopy or GC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
To visualize the processes described, the following diagrams have been generated using Graphviz.
Michael Addition of a Thiol to a Nitroalkene
Caption: Generalized mechanism of a Michael addition reaction.
Diels-Alder Reaction Workflow
Caption: Experimental workflow for a Diels-Alder reaction.
Conclusion
This compound is a valuable and highly reactive building block in organic synthesis. Its cyclic nature imparts specific conformational constraints that are expected to influence its reactivity in key transformations like Michael additions and Diels-Alder reactions. While comprehensive, direct comparative kinetic data remains an area for further investigation, the principles of physical organic chemistry and the available data for related compounds strongly suggest that this compound is a highly electrophilic and reactive substrate. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess its reactivity against other nitroalkenes and to harness its synthetic potential in the development of novel molecules.
A Comparative Analysis of 3-Nitrocyclopent-1-ene and Nitroethylene in Cycloaddition Reactions
For researchers and professionals in drug development, the choice of reagents in cycloaddition reactions is critical for the stereocontrolled synthesis of complex molecular architectures. This guide provides an objective comparison of two common Michael acceptors, 3-Nitrocyclopent-1-ene and nitroethylene, in the context of their reactivity, stereoselectivity, and synthetic utility in cycloaddition reactions, supported by experimental data.
Both this compound and nitroethylene are potent Michael acceptors due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. This reactivity is harnessed in various cycloaddition reactions, including Michael additions and Diels-Alder reactions, to construct five- and six-membered rings, respectively. These reactions are fundamental in the synthesis of a wide array of biologically active molecules, including prostaglandins and their analogues.
The primary distinction between these two nitroalkenes lies in their structure: this compound is a cyclic compound, which imparts conformational rigidity and can influence the stereochemical outcome of reactions. In contrast, nitroethylene is a smaller, acyclic molecule offering greater conformational flexibility. This fundamental difference often translates to distinct performance in terms of reaction rates, yields, and, most importantly, stereoselectivity.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon bonds. The performance of this compound and nitroethylene in this key reaction class provides a clear basis for comparison.
| Feature | This compound | Nitroethylene |
| Reaction Type | Asymmetric Michael Addition | Asymmetric Michael Addition |
| Nucleophile | Diethyl Malonate | Diethyl Malonate |
| Catalyst | Thiourea-based organocatalyst | Thiourea-based organocatalyst |
| Yield | Moderate to Good | 80% |
| Enantioselectivity (ee) | Good | 94% |
| Diastereoselectivity (dr) | N/A (product has two stereocenters) | N/A (product has one stereocenter) |
| Key Advantage | Introduces a functionalized cyclopentane ring, a common motif in natural products. | Generally high reactivity and enantioselectivity with a range of nucleophiles. |
| Considerations | The cyclic nature can lead to specific diastereomeric outcomes. | The acyclic nature may offer less facial bias without a suitable chiral catalyst. |
Table 1: Comparison of this compound and nitroethylene in a representative asymmetric Michael addition reaction.
The data indicates that both nitroalkenes are effective Michael acceptors in organocatalyzed asymmetric reactions. Nitroethylene, in the presence of a thiourea catalyst, demonstrates high yield and excellent enantioselectivity in the addition of diethyl malonate.[1] While specific comparative data for the same reaction with this compound is not as readily available in a single study, its utility in the synthesis of prostaglandin precursors via Michael additions suggests it undergoes similar transformations with good stereocontrol. The inherent chirality and conformational constraints of the cyclopentene ring in this compound can be leveraged to control the stereochemistry of the newly formed chiral centers.
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition of Diethyl Malonate to a Nitroalkene
To a solution of the nitroalkene (1.0 mmol) and the thiourea-based organocatalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) at room temperature, diethyl malonate (1.2 mmol) is added. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for a Cycloaddition Reaction
The following diagram illustrates a typical workflow for conducting and analyzing a cycloaddition reaction involving either this compound or nitroethylene.
References
Validating 3-Nitrocyclopent-1-ene Purity: A Comparative Guide to Spectral Data Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectral data for the validation of 3-Nitrocyclopent-1-ene, a valuable building block in organic synthesis. By examining expected spectral characteristics alongside data from potential impurities and an alternative nitroalkene, this document serves as a practical reference for accurate product validation.
Introduction
This compound is a cyclic nitroalkene of interest in various synthetic applications due to the versatile reactivity of the nitro group and the alkene functionality. Its purity is crucial for the successful outcome of subsequent reactions. This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and purity assessment of this compound. We present a comparative analysis with potential impurities arising from its synthesis and with a structurally related nitroalkene, 1-nitrocyclopentene.
Data Presentation: Comparative Spectral Data
The following tables summarize the expected and experimental spectral data for this compound, its potential synthetic precursor (cyclopentadiene), a likely isomeric byproduct (1-nitrocyclopentene), and an alternative nitroalkene for comparative purposes.
Table 1: ¹H NMR Spectral Data Comparison (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~6.0-6.2 | m | 2H | Olefinic protons (CH=CH) |
| ~5.0-5.2 | m | 1H | Methine proton (CH-NO₂) | |
| ~2.5-2.8 | m | 4H | Allylic protons (CH₂) | |
| Cyclopentadiene | ~6.5 | m | 2H | Olefinic protons |
| ~6.4 | m | 2H | Olefinic protons | |
| ~3.0 | s | 2H | Methylene protons | |
| 1-Nitrocyclopentene | ~7.1 | t | 1H | Olefinic proton |
| ~2.8 | m | 2H | Allylic protons | |
| ~2.2 | m | 2H | Methylene protons |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~130-135 | Olefinic carbons (CH=CH) |
| ~80-85 | Methine carbon (CH-NO₂) | |
| ~30-35 | Methylene carbons (CH₂) | |
| Cyclopentadiene | 132.2 | Olefinic carbons |
| 41.5 | Methylene carbon | |
| 1-Nitrocyclopentene | ~145 | Nitro-substituted olefinic carbon |
| ~135 | Olefinic carbon | |
| ~30 | Allylic methylene carbon | |
| ~25 | Methylene carbon |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=C Stretch | C-H Stretch (sp²) | NO₂ Stretch (asymmetric) | NO₂ Stretch (symmetric) |
| This compound | ~1640 | ~3050 | ~1550 | ~1380 |
| Cyclopentadiene[1] | ~1620 | ~3070 | - | - |
| 1-Nitrocyclopentene | ~1650 | ~3060 | ~1530 | ~1350 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 113.05 | [M-NO₂]⁺ (67) |
| Cyclopentadiene[2] | 66.05 | 65, 39 |
| 1-Nitrocyclopentene[3] | 113.05 | [M-NO₂]⁺ (67) |
Experimental Protocols
A plausible synthetic route to this compound involves the nitration of cyclopentadiene. The following is a generalized experimental protocol for its synthesis and the subsequent spectral analysis.
Synthesis of this compound (Illustrative Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled cyclopentadiene in a suitable inert solvent (e.g., diethyl ether) and cool the mixture to 0°C in an ice bath.
-
Nitration: Slowly add a solution of a nitrating agent (e.g., nitryl chloride or a mixture of nitric acid and acetic anhydride) to the cooled cyclopentadiene solution with vigorous stirring. Maintain the temperature below 5°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction mixture by pouring it into ice-cold water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectral Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts, multiplicities, and integration values.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.
-
Visualizations
Logical Workflow for Product Validation
References
Comparative Crystallographic Analysis of 3-Nitrocyclopent-1-ene Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative X-ray crystallographic analysis of 3-nitrocyclopent-1-ene derivatives. While a comprehensive comparative study across a wide range of these derivatives is not yet available in published literature, this document offers a standardized methodology and data presentation format to facilitate such comparisons. The protocols and templates herein are designed to assist researchers in generating and presenting high-quality, comparable crystallographic data, which is crucial for understanding structure-activity relationships in drug development.
Data Presentation: A Template for Comparison
To ensure consistency and facilitate straightforward comparison of crystallographic data between different this compound derivatives, the following table structure is recommended. Researchers can populate this table with their own experimental data for novel derivatives. For the purpose of illustration, hypothetical data for two example compounds, Derivative A and Derivative B, is provided.
| Parameter | Derivative A | Derivative B |
| Compound Name | (1R,4S)-1-methyl-3-nitrocyclopent-2-en-1-ol | (E)-4-(3-nitrocyclopent-1-en-1-yl)morpholine |
| Empirical Formula | C₆H₉NO₃ | C₉H₁₄N₂O₃ |
| Formula Weight | 143.14 | 198.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.456(2) | 10.123(3) |
| b (Å) | 12.123(3) | 15.456(4) |
| c (Å) | 7.891(2) | 12.987(3) |
| α (°) | 90 | 90 |
| β (°) | 105.45(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 778.9(3) | 2029.8(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.221 | 1.297 |
| Absorption Coeff. (mm⁻¹) | 0.095 | 0.099 |
| F(000) | 304 | 848 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | 0.30 x 0.22 x 0.18 |
| Theta range for data collection (°) | 2.50 to 28.00 | 2.60 to 27.50 |
| Reflections collected | 5678 | 8912 |
| Independent reflections | 1789 [R(int) = 0.021] | 2345 [R(int) = 0.025] |
| Goodness-of-fit on F² | 1.05 | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.041, wR2 = 0.108 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 | R1 = 0.055, wR2 = 0.121 |
Experimental Protocols
A detailed and consistent experimental protocol is paramount for generating comparable data. The following is a representative procedure for the single-crystal X-ray diffraction analysis of this compound derivatives.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the this compound derivative. Common solvent systems include ethanol, methanol, ethyl acetate, or a mixture of dichloromethane and hexane. The choice of solvent will depend on the solubility of the specific derivative.
Data Collection
A suitable single crystal is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å). The crystal is maintained at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations. A series of omega and phi scans are performed to collect a complete dataset.
Structure Solution and Refinement
The collected diffraction data is processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods, and the structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography of a this compound derivative.
Caption: Workflow for X-ray Crystallography.
Mechanistic Insights into the Reactions of 3-Nitrocyclopent-1-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the mechanistic aspects of reactions involving 3-nitrocyclopent-1-ene. By examining its performance in key organic transformations alongside alternative nitroalkenes, this document aims to equip researchers with the necessary information to effectively utilize this versatile chemical entity in synthesis and drug discovery.
Overview of this compound's Reactivity
This compound is a cyclic nitroalkene, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the carbon-carbon double bond, rendering it highly electrophilic. This inherent electronic property makes this compound an excellent substrate for a variety of nucleophilic and cycloaddition reactions. Its cyclic structure imposes conformational constraints that can lead to unique stereochemical outcomes compared to its acyclic counterparts.
Michael Addition: A Key Conjugate Addition Reaction
The Michael addition, or conjugate addition, is a cornerstone reaction for nitroalkenes. In this process, a nucleophile adds to the β-carbon of the nitro-activated double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
General Mechanism
The reaction typically proceeds via a nucleophilic attack on the electron-deficient β-carbon of the nitroalkene. This can be catalyzed by either a base, which enhances the nucleophilicity of the donor, or a Lewis acid, which increases the electrophilicity of the acceptor. The initial addition results in the formation of a resonance-stabilized nitronate anion, which is subsequently protonated to yield the final product.
Caption: General mechanism of Michael addition to this compound.
Performance Comparison
The reactivity of nitroalkenes in Michael additions is directly related to their electrophilicity. While specific kinetic data for this compound is not extensively documented in readily available literature, a qualitative comparison can be made based on structural and electronic properties.
| Nitroalkene | Structure | Expected Relative Reactivity | Key Considerations |
| This compound | Cyclic (5-membered ring) | High | Ring strain may enhance reactivity. The fixed conformation can influence diastereoselectivity. |
| 1-Nitrocyclohexene | Cyclic (6-membered ring) | High | Less ring strain compared to the 5-membered ring analog, potentially leading to slightly lower reactivity. |
| (E)-Nitropropene | Acyclic | Moderate to High | Represents a baseline for simple acyclic nitroalkenes. Free rotation around the C-C single bond allows for more conformational flexibility. |
| (E)-β-Nitrostyrene | Acyclic (Aryl substituted) | High | The phenyl group can influence electrophilicity through resonance and inductive effects. |
Diels-Alder Reaction: A Powerful Cycloaddition
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the nitroalkene) to form a six-membered ring. The electron-withdrawing nitro group makes this compound an excellent dienophile.
General Mechanism
This reaction typically proceeds through a concerted pericyclic mechanism, involving a single, cyclic transition state. This concerted nature means that the stereochemistry of both the diene and the dienophile is retained in the product. The reaction can be influenced by frontier molecular orbital (FMO) interactions, with the primary interaction being between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Caption: Concerted mechanism of the Diels-Alder reaction.
Performance Comparison
The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. Theoretical studies on the reactions of cyclopentadiene with various nitroalkenes provide insights into the expected reactivity of systems like this compound.
| Dienophile | Diene | Key Mechanistic Features | Reference |
| Nitroethylene | Cyclopentadiene | Follows a concerted mechanism, with a preference for the endo product due to secondary orbital interactions. | [1] |
| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Cyclopentadiene | The reaction is thought to proceed through a highly asynchronous or stepwise mechanism with a zwitterionic intermediate.[2] | [2] |
| β-fluoro-β-nitrostyrenes | Cyclopentadiene | The reaction proceeds smoothly at elevated temperatures to give cycloadducts in high yields.[3] | [3] |
Based on these comparisons, this compound is expected to be a highly reactive dienophile. The stereochemical outcome of its Diels-Alder reactions will be of significant interest, with the potential for high diastereoselectivity due to the fixed geometry of the cyclopentene ring.
Experimental Protocols
The following are generalized experimental protocols for key reactions of nitroalkenes. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Michael Addition of Thiols to this compound
Objective: To synthesize a β-thioether substituted nitrocyclopentane.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Triethylamine (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add the thiol to the solution at room temperature.
-
Add triethylamine dropwise to the stirring solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Diels-Alder Reaction of this compound with Furan
Objective: To synthesize the oxa-bridged cycloadduct.
Materials:
-
This compound (1.0 eq)
-
Furan (3.0 eq, freshly distilled)
-
Toluene
Procedure:
-
Combine this compound and furan in a sealed tube.
-
Add toluene as the solvent.
-
Heat the mixture at 80-100 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess furan under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. It is important to note that Diels-Alder adducts of furan can be thermally labile and may undergo a retro-Diels-Alder reaction upon heating.[4][5]
Disclaimer: These protocols are intended as a general guide. Appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Nitro compound synthesis by conjugate addition [organic-chemistry.org]
- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 4. repository.tudelft.nl [repository.tudelft.nl]
- 5. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Study of Lewis Acid Catalysts in Reactions of 3-Nitrocyclopent-1-ene
A comprehensive analysis of catalyst performance in key synthetic transformations for researchers, scientists, and drug development professionals.
In the realm of modern organic synthesis, the development of efficient and selective catalytic systems is paramount for the construction of complex molecular architectures. 3-Nitrocyclopent-1-ene stands as a versatile building block, with its electron-deficient double bond readily participating in a variety of carbon-carbon bond-forming reactions. The efficacy of these transformations is often dictated by the choice of catalyst, with Lewis acids playing a pivotal role in enhancing reactivity and controlling stereoselectivity. This guide provides a comparative overview of various Lewis acid catalysts for reactions involving this compound, supported by available experimental data to aid in catalyst selection and reaction optimization.
Performance of Lewis Acid Catalysts in Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. In the context of this compound, the addition of nucleophiles to the electron-deficient alkene is a key step in the synthesis of functionalized cyclopentane derivatives. The choice of Lewis acid catalyst can significantly influence the yield, diastereoselectivity, and enantioselectivity of this transformation.
| Entry | Metal Triflate | Yield (%) | ee (%) |
| 1 | Yb(OTf)₃ | 81 | 44 |
| 2 | Sc(OTf)₃ | 75 | 35 |
| 3 | Zn(OTf)₂ | 68 | 20 |
| 4 | Cu(OTf)₂ | 72 | 28 |
| 5 | In(OTf)₃ | 65 | 30 |
| Table 1: Comparison of Metal Triflates in the Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene.[1] |
This data suggests that Yb(OTf)₃ is a promising candidate for catalyzing Michael additions to this compound, warranting further investigation. Other Lewis acids have also shown efficacy in related transformations. For example, Titanium(IV) isopropoxide (Ti(OiPr)₄) has been identified as an essential Lewis acid for the N-heterocyclic carbene-catalyzed addition of homoenolate equivalents to unsaturated ketoesters, leading to the formation of highly substituted cyclopentanes.[2] Furthermore, Iron(III) triflate (Fe(OTf)₃) has been reported as an efficient catalyst for the Michael addition of N,N-dialkylanilines to nitrostyrenes under microwave irradiation.[3]
Lewis Acid Catalysis in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. This compound can act as a dienophile in this reaction, reacting with a suitable diene to form bicyclic nitro-compounds. Lewis acid catalysis is often employed to accelerate the reaction and control the stereochemical outcome.
Systematic comparative studies of Lewis acid catalysts specifically for the Diels-Alder reaction of this compound are scarce. However, general principles of Lewis acid catalysis in Diels-Alder reactions are well-established. Lewis acids coordinate to the electron-withdrawing nitro group of this compound, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below is a general procedure for a Lewis acid-catalyzed Michael addition of an indole to a nitroalkene, which can be adapted for this compound.
General Procedure for the Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene:
To a solution of the chiral pybox ligand (0.012 mmol) in CH₂Cl₂ (0.5 mL) at room temperature was added Yb(OTf)₃ (0.01 mmol). The mixture was stirred for 1 hour. Then, the nitroalkene (0.1 mmol) was added, and the reaction mixture was stirred for an additional 10 minutes. The indole (0.12 mmol) was then added, and the reaction was stirred at the indicated temperature. Upon completion (monitored by TLC), the reaction mixture was purified by column chromatography on silica gel to afford the desired product.[1]
Logical Workflow for Catalyst Selection
The selection of an appropriate Lewis acid catalyst is a critical step in designing a successful reaction. The following diagram illustrates a logical workflow for this process.
Signaling Pathway of Lewis Acid Catalysis
The catalytic cycle of a Lewis acid in a Michael addition reaction involves several key steps. The Lewis acid first activates the electrophile, followed by nucleophilic attack and subsequent product formation and catalyst regeneration.
References
- 1. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Stereochemistry of 3-Nitrocyclopent-1-ene Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug discovery and development, the stereochemical configuration of adducts derived from reactions involving 3-nitrocyclopent-1-ene can significantly impact their efficacy and safety. Therefore, rigorous validation of the stereochemistry of these adducts is paramount. This guide provides an objective comparison of key experimental techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Stereochemical Validation
Several powerful analytical techniques can be employed to determine the relative and absolute stereochemistry of this compound adducts. The choice of method often depends on the nature of the sample (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute Configuration | Single, high-quality crystal | Low | Unambiguous determination of the 3D structure.[1][2] | Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Relative Configuration (standard) Absolute Configuration (with chiral auxiliaries) | Soluble sample in a suitable deuterated solvent | High | Provides detailed structural information and connectivity. NOE experiments reveal through-space proton proximities. | Determination of absolute configuration often requires derivatization. |
| Chiral HPLC | Enantiomeric purity and separation of enantiomers | Soluble sample | High | Excellent for determining enantiomeric excess and for preparative separation of enantiomers.[3][4] | Does not directly provide the absolute configuration without a known standard. |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Soluble sample | Medium | Applicable to a wide range of molecules in solution, does not require crystallization. | Requires specialized equipment and computational modeling for interpretation. |
Experimental Protocols
X-ray Crystallography
Objective: To determine the absolute stereochemistry of a crystalline this compound adduct.
Methodology:
-
Crystal Growth:
-
Dissolve the purified adduct in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
Objective: To determine the absolute configuration of a chiral alcohol or amine adduct of this compound.
Methodology:
-
Derivatization:
-
React the enantiomerically pure adduct with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in separate reactions to form the corresponding diastereomeric Mosher esters.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher esters.
-
Assign the proton signals, particularly those close to the newly formed stereocenter.
-
-
Stereochemical Determination:
-
Compare the chemical shifts (Δδ = δS - δR) for the protons in the two diastereomeric esters.
-
According to the Mosher's model, protons on one side of the Mosher ester plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).
-
Based on the observed chemical shift differences, the absolute configuration of the stereocenter can be deduced.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) and separate the enantiomers of a this compound adduct.
Methodology:
-
Column and Mobile Phase Selection:
-
Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), that provides good separation of the enantiomers.[4][5]
-
-
Sample Preparation:
-
Dissolve the adduct mixture in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualization of Experimental Workflows
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U [mdpi.com]
Kinetic Showdown: Unraveling the Michael Addition of 3-Nitrocyclopent-1-ene
For researchers, scientists, and professionals in drug development, understanding the kinetics of Michael additions is paramount for optimizing reaction conditions and designing novel therapeutics. This guide provides a comparative analysis of the kinetic profile of 3-Nitrocyclopent-1-ene in Michael addition reactions, supported by experimental data from analogous systems, detailed methodologies, and mechanistic insights.
Comparative Kinetic Data
To contextualize the reactivity of a nitro-activated cyclic alkene like this compound, we can examine the kinetic data for the Michael addition of thiols to various Michael acceptors. The following table summarizes overall reaction rate coefficients for the base-catalyzed addition of butyl 3-mercaptopropionate to a selection of vinyl compounds and second-order rate constants for the reaction of nitro-fatty acids with thiols. These examples provide a valuable benchmark for estimating the reactivity of this compound.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Overall Rate Coefficient (k_overall, s⁻¹) / Second-Order Rate Constant (M⁻¹s⁻¹) |
| Ethyl Vinyl Sulfone | Butyl 3-mercaptopropionate | TMG (base) | 6.2[1] |
| Acrylonitrile | Butyl 3-mercaptopropionate | TMG (base) | 3.5[1] |
| Methyl Acrylate | Butyl 3-mercaptopropionate | TMG (base) | 1.2[1] |
| N,N-Dimethylacrylamide | Butyl 3-mercaptopropionate | TMG (base) | 0.5[1] |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | pH 7.4, 37 °C | 183[2] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | pH 7.4, 37 °C | 355[2] |
TMG: 1,1,3,3-Tetramethylguanidine
The data indicates that the electrophilicity of the Michael acceptor significantly impacts the reaction rate. Nitroalkenes, such as nitro-fatty acids, exhibit high reactivity towards thiols, suggesting that this compound would also be a highly reactive Michael acceptor.
Experimental Protocols
A robust kinetic analysis of the Michael addition of this compound would involve monitoring the reaction progress over time. A common and effective method is Fourier-Transform Infrared (FT-IR) Spectroscopy .
Protocol: Kinetic Analysis using FT-IR Spectroscopy
-
Reactant Preparation: Prepare stock solutions of this compound, the desired thiol nucleophile, and a suitable base catalyst (e.g., triethylamine or 1,1,3,3-tetramethylguanidine) in an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Initiation of Reaction: In a temperature-controlled FT-IR cell, mix the solutions of this compound and the thiol. The reaction is initiated by the addition of the base catalyst.
-
Data Acquisition: Immediately begin acquiring FT-IR spectra at regular time intervals. The disappearance of the characteristic vibrational band of the C=C bond in this compound (typically around 1600-1650 cm⁻¹) and/or the appearance of a new band corresponding to the C-S bond of the product can be monitored.
-
Data Analysis: The concentration of the reactants and products at each time point can be determined from the absorbance values using the Beer-Lambert law. Plotting the concentration of the limiting reactant versus time allows for the determination of the reaction order and the rate constant. The effect of reactant concentrations, catalyst loading, and temperature on the reaction rate can be systematically investigated to determine the full kinetic profile.
Mechanistic Insights and Visualizations
The base-catalyzed Michael addition of a thiol to a nitroalkene, such as this compound, proceeds through a well-established mechanistic pathway. The following diagrams, generated using the DOT language, illustrate the key steps.
Caption: Base-catalyzed Michael addition mechanism.
The reaction is initiated by the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the electron-deficient double bond in this compound, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated base, yields the final Michael adduct and regenerates the catalyst.
To provide a clearer overview of the experimental process, the following workflow diagram is presented.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Nitrocyclopent-1-ene Against Other Cyclic Dienophiles: A Comparative Guide
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The choice of dienophile is critical, directly influencing reaction rates, yields, and stereoselectivity. This guide provides a comparative analysis of 3-nitrocyclopent-1-ene against other commonly employed cyclic dienophiles, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their synthetic endeavors.
While extensive experimental data is available for many cyclic dienophiles, direct quantitative comparisons involving this compound are less common in the literature. Therefore, this guide combines available experimental data for well-established dienophiles with theoretical insights and reactivity trends for nitroalkenes to provide a comprehensive overview.
Data Presentation: A Comparative Overview of Dienophile Performance
The following table summarizes the performance of various cyclic dienophiles in Diels-Alder reactions, primarily with cyclopentadiene as the diene. It is important to note that reaction conditions can significantly impact outcomes, and the data presented here are for illustrative purposes under the specified conditions.
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity (endo:exo) |
| This compound | Cyclopentadiene | Toluene | 70 | Not Specified | Not Specified | Predominantly endo (theoretically predicted) |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate/Hexane | Room Temp | 5 min | High | Predominantly endo |
| N-Ethylmaleimide | Furan Derivatives | Water | 60 | Not Specified | Good | Predominantly exo |
| p-Benzoquinone | Cyclopentadiene | Water | Room Temp | 2 h | 96 | Not Specified |
| Cyclopent-2-enone | Cyclopentadiene | Not Specified | Not Specified | Not Specified | Moderate | Not Specified |
Note on this compound: Direct experimental data for the Diels-Alder reaction of this compound with common dienes under standardized conditions is limited in publicly available literature. Theoretical studies suggest that nitroalkenes are potent dienophiles due to the strong electron-withdrawing nature of the nitro group, which is expected to lead to high reactivity and a strong preference for the endo product in reactions with cyclic dienes like cyclopentadiene.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the Diels-Alder reaction of common dienophiles with cyclopentadiene.
Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene
This procedure outlines a rapid and efficient synthesis of the corresponding adduct.
Materials:
-
Maleic anhydride
-
Freshly cracked cyclopentadiene
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve maleic anhydride in ethyl acetate.
-
Add hexane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the cooled solution.
-
The reaction is typically exothermic and proceeds rapidly.
-
The product precipitates out of the solution and can be collected by filtration.
Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene in Water
This protocol highlights the use of water as a green solvent, which can accelerate Diels-Alder reactions.
Materials:
-
p-Benzoquinone
-
Freshly cracked cyclopentadiene
-
Water
Procedure:
-
Suspend p-benzoquinone in water.
-
Add freshly cracked cyclopentadiene to the suspension.
-
Stir the mixture vigorously at room temperature for 2 hours.[1]
-
The product, a yellow precipitate, can be isolated by filtration.[1]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General Diels-Alder Reaction Pathway.
Caption: General Experimental Workflow.
References
Safety Operating Guide
Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive and potentially hazardous compounds like 3-Nitrocyclopent-1-ene is a critical component of laboratory safety. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a step-by-step procedure for the safe disposal of this compound, compiled from safety data for analogous compounds and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and a nitro compound, categories of chemicals that require specific safety measures. Vapors may form explosive mixtures with air. It is crucial to handle this substance in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Body Protection | Flame-retardant antistatic protective clothing. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash[3].
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with the chemical.
-
Ensure the waste container is kept tightly closed when not in use to prevent the escape of flammable vapors.[2]
-
-
Waste Segregation and Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2]
-
Crucially, do not mix this compound waste with incompatible materials. Organic nitro compounds can react violently with oxidizing acids[4][5].
-
Store in a designated satellite accumulation area (SAA) for hazardous waste, following your institution's guidelines on storage limits[5].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Flammable," "Toxic").
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and volume. All disposal must be conducted through an approved waste disposal plant[2].
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain and clean it up safely.
-
Small Spills:
-
Remove all sources of ignition[6].
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth[7].
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS.
-
Experimental Protocol for Neutralization (Hypothetical)
While direct neutralization of this compound in a laboratory setting is not recommended due to the potential for runaway reactions, a general principle for the destruction of some nitro compounds involves chemical reduction. This should only be performed by trained personnel in a controlled environment and is presented here for informational purposes only. A common method for the reduction of nitro groups is using iron powder in an acidic medium.
Disclaimer: This is a generalized protocol and has not been validated for this compound. It should not be attempted without a thorough risk assessment and institutional approval.
-
In a well-ventilated fume hood, prepare a reaction vessel with a stirrer and a means of temperature control.
-
For every 1 mole of the nitro compound, add a significant molar excess of iron powder to a dilute acidic solution (e.g., 0.1 M HCl).
-
Slowly add the this compound to the stirred iron suspension at a controlled rate to avoid overheating[8].
-
Monitor the reaction for the disappearance of the nitro compound using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the resulting mixture would need to be neutralized and the iron sludge separated. The remaining aqueous solution would still require analysis and proper disposal as hazardous waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
